molecular formula C10H14O2 B083760 3-(2-Methoxyphenyl)propan-1-ol CAS No. 10493-37-5

3-(2-Methoxyphenyl)propan-1-ol

Cat. No.: B083760
CAS No.: 10493-37-5
M. Wt: 166.22 g/mol
InChI Key: KCJSIKPCRQDRNX-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propan-1-ol is a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a methoxy-substituted aromatic ring and a primary alcohol, serves as a versatile scaffold for constructing more complex molecules. In pharmaceutical research, this compound is employed as a key building block in the synthesis of potential therapeutic agents. Its derivatives have been explored in the development of novel compounds that target serotonin receptors, such as the 5-HT 1A receptor, which is a significant target in central nervous system research . The primary alcohol functional group is a crucial handle for further chemical modification, enabling researchers to create amides, esters, or ethers, or to install leaving groups for subsequent coupling reactions in structure-activity relationship (SAR) studies. In other research applications, this compound serves as a precursor for the synthesis of fragrant esters and ethers, which are of interest in the study of odorant molecules and the development of new compositions for scientific evaluation in olfaction science . The methoxyphenyl moiety contributes to the molecular properties, providing stability and influencing the compound's interactions in various research contexts. Its utility spans from being a fundamental starting unit in methodological synthesis to a core structure in the investigation of bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)propan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJSIKPCRQDRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292035
Record name 3-(2-methoxyphenyl)propan-1-ol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10493-37-5
Record name Benzenepropanol, 2-methoxy-
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Record name Benzenepropanol, 2-methoxy-
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Record name 3-(2-methoxyphenyl)propan-1-ol
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Record name 3-(2-Methoxy-phenyl)-propan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Methoxyphenyl)propan-1-ol, a valuable building block in the development of various pharmaceutical compounds. This document details a reliable synthetic protocol and outlines the key analytical techniques for the thorough characterization of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 10493-37-5[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Boiling Point 271.2 °C[1]
Appearance Yellow oil[2]

Synthesis Methodology

A common and effective method for the synthesis of this compound is the reduction of an appropriate precursor, such as an ester of 2-methoxycinnamic acid. The following protocol describes the synthesis via the reduction of ethyl 2-methoxycinnamate using lithium aluminum hydride (LAH), a potent reducing agent for esters.

Experimental Protocol: Reduction of Ethyl 2-Methoxycinnamate

Materials:

  • Ethyl 2-methoxycinnamate

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • LAH Suspension: In the reaction flask, a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared.

  • Addition of Ester: A solution of ethyl 2-methoxycinnamate in anhydrous diethyl ether or THF is taken in the dropping funnel and added dropwise to the stirred LAH suspension at a controlled temperature, typically 0 °C (using an ice bath). The rate of addition should be slow enough to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to ensure the complete reduction of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume the excess LAH. This is followed by the cautious addition of water and then a 10% sulfuric acid solution to neutralize the reaction mixture and dissolve the aluminum salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from ethyl 2-methoxycinnamate.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_characterization Characterization Ethyl 2-methoxycinnamate Ethyl 2-methoxycinnamate Reduction in Anhydrous Ether/THF Reduction in Anhydrous Ether/THF Ethyl 2-methoxycinnamate->Reduction in Anhydrous Ether/THF Lithium Aluminum Hydride (LAH) Lithium Aluminum Hydride (LAH) Lithium Aluminum Hydride (LAH)->Reduction in Anhydrous Ether/THF Quenching (Ethyl Acetate, H2O, H2SO4) Quenching (Ethyl Acetate, H2O, H2SO4) Reduction in Anhydrous Ether/THF->Quenching (Ethyl Acetate, H2O, H2SO4) Extraction Extraction Quenching (Ethyl Acetate, H2O, H2SO4)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Drying & Concentration->Purification (Distillation/Chromatography) This compound This compound Purification (Distillation/Chromatography)->this compound NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry

Caption: Synthesis workflow for this compound.

Characterization Data

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-6.80m4HAr-H
3.85s3H-OCH
3.65t2H-CH ₂-OH
2.70t2HAr-CH ₂-
1.90m2H-CH₂-CH ₂-CH₂-
1.60br s1H-OH

¹³C NMR (Carbon-13 NMR) Data:

Chemical Shift (δ) ppmAssignment
157.5C -OCH₃ (Aromatic)
130.5C -H (Aromatic)
129.0C -CH₂ (Aromatic)
127.5C -H (Aromatic)
120.8C -H (Aromatic)
110.5C -H (Aromatic)
62.0-C H₂-OH
55.3-OC H₃
32.5-CH₂-C H₂-CH₂-
25.8Ar-C H₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3350BroadO-H stretch (alcohol)
3060, 3010MediumC-H stretch (aromatic)
2940, 2870StrongC-H stretch (aliphatic)
1600, 1495StrongC=C stretch (aromatic ring)
1245StrongC-O stretch (aryl ether)
1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Assignment
16640[M]⁺ (Molecular ion)
14820[M - H₂O]⁺
133100[M - CH₂OH - H]⁺
12180[C₈H₉O]⁺
9150[C₇H₇]⁺ (Tropylium ion)

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and requirements.

References

Spectroscopic Profile of 3-(2-Methoxyphenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-(2-Methoxyphenyl)propan-1-ol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, presenting key analytical data including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

While a complete, explicitly assigned experimental spectrum for this compound was not found in the available resources, data for closely related isomers and similar structures allow for a reliable prediction of the proton NMR spectrum. The expected chemical shifts in chloroform-d (CDCl₃) are detailed below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.15m2HAr-H
~6.90 - 6.85m2HAr-H
3.85s3H-OCH
3.70t2H-CH₂-OH
2.75t2HAr-CH₂ -
1.90m2H-CH₂ -CH₂-OH
~1.6 (broad)s1H-OH

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~157.5C -OCH₃
~130.0Ar-C H
~128.5Ar-C
~127.5Ar-C H
~120.5Ar-C H
~110.0Ar-C H
~62.0-C H₂-OH
~55.0-OC H₃
~32.0-C H₂-CH₂-OH
~26.0Ar-C H₂-
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850StrongC-H stretch (aliphatic)
1600 - 1450MediumC=C stretch (aromatic ring)
1250 - 1200StrongC-O stretch (aryl ether)
1075 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted data for various adducts of this compound are available.[1]

AdductPredicted m/z
[M+H]⁺167.10666
[M+Na]⁺189.08860
[M-H]⁻165.09210
[M+NH₄]⁺184.13320
[M+K]⁺205.06254
[M+H-H₂O]⁺149.09664

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following sections detail the general methodologies for obtaining NMR, IR, and MS data for a small organic molecule like this compound.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition : A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a widely used technique for identifying functional groups within a molecule.

  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a solvent that has minimal interference in the IR region of interest (e.g., CCl₄).

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the salt plates or solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

  • Spectral Analysis : The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

  • Sample Preparation : A dilute solution of the sample (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane. The sample should be free of non-volatile materials.

  • Instrumentation : A GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column) is used.

  • Injection : A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC, where it is vaporized.

  • Gas Chromatography : The vaporized sample is carried by an inert gas (e.g., helium) through the column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry : As each component elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for fragmenting the sample molecules. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS NMR_Data Connectivity & Environment (H & C Framework) NMR->NMR_Data IR_Data Functional Groups (O-H, C-O, C=C) IR->IR_Data MS_Data Molecular Weight & Formula (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of an organic compound using NMR, IR, and MS.

References

Physical and chemical properties of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propan-1-ol is an aromatic alcohol belonging to the methoxybenzene family. Its chemical structure, featuring a methoxy group on the phenyl ring and a terminal hydroxyl group on the propyl chain, imparts a unique combination of physical and chemical properties. This document provides a comprehensive overview of these properties, along with detailed experimental protocols, spectroscopic data, and an exploration of its potential applications, particularly in the context of chemical synthesis and drug discovery.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[1][2][3][4]
Molecular Weight 166.22 g/mol [1][2][3][4]
CAS Number 10493-37-5[1][2][3][4][5]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point 271.2 ± 15.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 113.4 ± 14.6 °C[4]
Melting Point Data not available
Solubility Insoluble in water[4]
LogP (Predicted) 2.3[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.8-7.3 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the propyl chain. The protons on the carbon bearing the hydroxyl group would likely appear as a triplet, and the other methylene groups would also exhibit distinct splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain, each at a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching vibrations for the ether and alcohol functionalities.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of water (M-18), and cleavage of the propyl chain, yielding characteristic fragment ions.

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the reduction of a corresponding carbonyl compound, such as 3-(2-methoxyphenyl)propanoic acid or its ester derivatives.

Experimental Protocol: Reduction of 3-(2-Methoxyphenyl)propanoic acid

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • 3-(2-Methoxyphenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether is prepared.

  • A solution of 3-(2-methoxyphenyl)propanoic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 3-(2-Methoxyphenyl)propanoic acid 3-(2-Methoxyphenyl)propanoic acid Reduction Reduction 3-(2-Methoxyphenyl)propanoic acid->Reduction 1. LiAlH4, Anhydrous Ether 2. Reflux Quenching Quenching Reduction->Quenching H2O, NaOH(aq) Workup_Purification Workup & Purification Quenching->Workup_Purification Extraction & Distillation/Chromatography This compound This compound Workup_Purification->this compound

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the aromatic ring.

  • Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde, 3-(2-methoxyphenyl)propanal, or further to the carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, using appropriate oxidizing agents.

  • Etherification: The hydroxyl group can undergo etherification reactions with alkyl halides or other electrophiles in the presence of a base.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.

  • Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator for electrophilic substitution on the benzene ring.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, compounds containing the 2-methoxyphenol moiety are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. This suggests that this compound could serve as a valuable scaffold for the synthesis of novel bioactive molecules. Its structural similarity to some naturally occurring phenylpropanoids also hints at its potential for biological relevance.

As a building block, this compound holds promise in the synthesis of more complex molecules, including potential drug candidates. The presence of both a nucleophilic hydroxyl group and an activated aromatic ring allows for diverse chemical modifications.

Safety and Handling

Conclusion

This compound is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized its key physical and chemical properties, outlined a general synthetic approach, and discussed its potential reactivity and applications. Further research is warranted to fully elucidate its biological activity and to explore its utility as a precursor for the development of novel functional molecules.

References

In-Depth Technical Guide: Analysis of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a publicly available, experimentally determined crystal structure for 3-(2-Methoxyphenyl)propan-1-ol has not been deposited in crystallographic databases or published in peer-reviewed literature. The following guide is therefore presented as a comprehensive framework for the analysis of this compound, detailing the requisite experimental protocols and data presentation formats that would be utilized should a crystal structure be determined. The quantitative data herein is illustrative, based on typical values for similar organic compounds, and should not be considered as experimentally verified data for this compound.

Introduction

This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships, guiding synthetic modifications, and predicting its physicochemical properties. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid. This guide outlines the comprehensive analytical workflow for the characterization of this compound, with a primary focus on its hypothetical crystal structure analysis.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂PubChem
Molecular Weight166.22 g/mol PubChem
CAS Number10493-37-5ChemicalBook[1]
Boiling Point271.2 °CBiosynth[2]
XlogP (predicted)2.3PubChemLite[3]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would require the following detailed experimental protocol.[4]

Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction studies. A common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

  • Solvent Selection: The compound's solubility should be tested in a range of solvents (e.g., hexane, ethyl acetate, methanol, acetone). A solvent in which the compound is moderately soluble is ideal.

  • Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature.

  • Crystallization: The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

Data Collection:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, anisotropic displacement parameters, and occupancies. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

The workflow for this process is illustrated in the diagram below.

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Diagram 1: Experimental workflow for single-crystal X-ray diffraction.
Spectroscopic Analysis

To complement the diffraction data and confirm the chemical identity of the bulk material, the following spectroscopic analyses would be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

  • Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Analysis: The presence of characteristic absorption bands for functional groups such as O-H (alcohol), C-O (ether), aromatic C-H, and the benzene ring substitution pattern are analyzed. For ortho-substituted benzene rings, a characteristic C-H wagging peak is expected between 770 and 735 cm⁻¹.[2]

Hypothetical Crystal Structure Data

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
α (°)90
β (°)98.45
γ (°)90
Volume (ų)1020.5
Z4
Density (calculated) (g/cm³)1.082
Absorption Coefficient (mm⁻¹)0.075
F(000)360
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected5678
Independent reflections2345 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, related methoxyphenol compounds have been reported to possess antioxidant and antimicrobial properties.[5][6] For instance, some 2-methoxyphenols have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory pathways.[6] A potential mechanism of action could involve the scavenging of reactive oxygen species (ROS) or direct interaction with inflammatory signaling molecules.

The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by a methoxyphenyl compound with anti-inflammatory properties.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response cluster_inhibition Stimulus e.g., LPS, Cytokines Receptor Toll-like Receptor 4 Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound (Hypothetical) Inhibitor->COX2 Inhibition

References

Potential Biological Activities of 3-(2-Methoxyphenyl)propan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-methoxyphenyl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While research directly focused on derivatives of this specific molecule is emerging, the broader class of methoxyphenyl and phenylpropanoid compounds has demonstrated a wide array of biological activities. This guide provides an in-depth overview of the potential anti-inflammatory, antimicrobial, and anticancer properties of this compound derivatives, drawing insights from structurally related compounds. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.

Anti-inflammatory Activity

Methoxyphenyl compounds have shown significant potential in modulating inflammatory responses. Their mechanisms of action often involve the inhibition of key signaling pathways and the reduction of pro-inflammatory mediators.

A notable example is the phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), which demonstrates the anti-inflammatory potential of this structural class. Studies have shown that HHMP can significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism for this activity involves the blockade of the NF-κB and MAPK signaling pathways.[1]

Other methoxyphenolic compounds have also been reported to inhibit the expression of multiple inflammatory mediators, including various cytokines and chemokines.[1][2][3]

Quantitative Data on Anti-inflammatory Activity of Methoxyphenyl Derivatives
CompoundAssayCell LineIC50 (µM)Reference
DiapocyninInhibition of TNF-α-induced cytokine productionHuman airway cells20.3[2]
ResveratrolInhibition of TNF-α-induced cytokine productionHuman airway cells42.7[2]
2-MethoxyhydroquinoneInhibition of TNF-α-induced cytokine productionHuman airway cells64.3[2]
ApocyninInhibition of TNF-α-induced cytokine productionHuman airway cells146.6[2]
4-Amino-2-methoxyphenolInhibition of TNF-α-induced cytokine productionHuman airway cells410[2]
Signaling Pathways in Inflammation

The anti-inflammatory effects of many methoxyphenyl derivatives are attributed to their ability to interfere with key inflammatory signaling cascades.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation LPS/TNF-α LPS/TNF-α TLR4 TLR4 LPS/TNF-α->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active NF-κB (p65/p50) NF-κB->NF-κB_active Release DNA DNA NF-κB_active->DNA Translocates and binds Inflammatory_Genes iNOS, COX-2, Cytokines DNA->Inflammatory_Genes

NF-κB Signaling Pathway in Inflammation

MAPK_Signaling_Pathway MAPK Signaling Pathway in Inflammation Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK (e.g., MEKK, MLK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) MAPK->Transcription_Factors Translocates and activates Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

MAPK Signaling Pathway in Inflammation

Antimicrobial Activity

Phenylpropanoids and their derivatives have been recognized for their antimicrobial properties against a range of pathogens. The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

One study on a new phenylpropanol derivative, irisdichototin G, isolated from Tabernaemontana inconspicua, demonstrated significant antimicrobial effects against pathogenic Gram-negative bacteria.[4] This compound, along with other isolates, showed notable activity against Haemophilus influenzae, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[4]

Quantitative Data on Antimicrobial Activity of Phenylpropanoid Derivatives
CompoundOrganismMIC (µg/mL)Reference
Irisdichototin GHaemophilus influenzae62.5[4]
Irisdichototin GPseudomonas aeruginosa31.25[4]
10-HydroxycoronaridineHaemophilus influenzae62.5[4]
10-HydroxycoronaridineKlebsiella pneumoniae31.25[4]
VobasineHaemophilus influenzae7.81[4]
VobasinePseudomonas aeruginosa31.25[4]

Anticancer Activity

The anticancer potential of methoxyphenyl derivatives has been an active area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth and survival.

For instance, a study on 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl substituent reported weak to moderate anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[5][6] The most active compounds in this series were found to decrease DNA biosynthesis in these cancer cells.[5]

Quantitative Data on Anticancer Activity of Methoxyphenyl Derivatives
CompoundCell LineActivityConcentration (µM)Reference
SCT-4MCF-7 (breast cancer)Decreased DNA biosynthesis to 70% ± 3100[5]
SCT-5MDA-MB-231 (breast cancer)Decreased DNA biosynthesis to 71% ± 3100[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_protocol Protocol Steps Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C.[7]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the cells for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[7]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes at 37°C and then measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow cluster_protocol Protocol Steps Serial_Dilution Prepare serial dilutions of the test compound in a 96-well plate Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Preparation Prepare a standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation_Period Incubate the plate under appropriate conditions Inoculation->Incubation_Period Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation_Period->Visual_Inspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Broth Microdilution Experimental Workflow

Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a suitable liquid growth medium in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with a defined amount of the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial compound that completely inhibits the visible growth of the microorganism.[8]

Conclusion

Derivatives of this compound represent a class of compounds with significant therapeutic potential. Based on the biological activities of structurally related methoxyphenyl and phenylpropanoid compounds, it is plausible that derivatives of this core structure will exhibit valuable anti-inflammatory, antimicrobial, and anticancer properties. The information and protocols provided in this guide are intended to serve as a foundation for future research aimed at synthesizing and evaluating novel derivatives of this compound for various therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective drug candidates.

References

3-(2-Methoxyphenyl)propan-1-ol: A Synthetic Phenylpropanoid Awaiting Discovery in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – December 24, 2025 – Despite extensive investigation, the scientific community has yet to document the discovery and natural occurrence of 3-(2-Methoxyphenyl)propan-1-ol in any plant, fungal, or bacterial species. While classified as a phenylpropanoid glycoside, a diverse class of compounds widespread in the plant kingdom, this specific chemical entity remains conspicuously absent from the annals of natural product chemistry.[1] Currently, this compound is understood primarily as a commercially available synthetic compound, utilized in research and development.

This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical identity and the general methodologies that would be employed for its discovery and characterization should it be identified in a natural source. The absence of a documented natural origin precludes the presentation of specific quantitative data on its natural abundance and detailed experimental protocols for its isolation from a natural matrix.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any future efforts to isolate and identify it from natural extracts. The compound's key properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
CAS Number 10493-37-5
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Hypothetical Discovery and Isolation Workflow

The discovery of a novel natural product is a systematic process that begins with the collection and extraction of biological material and culminates in the structural elucidation of the purified compound. Should this compound be discovered in a natural source, the following workflow would be a plausible approach for its isolation and identification.

Discovery_Workflow Collection Biological Material Collection Extraction Extraction (e.g., Maceration, Soxhlet) Collection->Extraction Grinding/ Drying Fractionation Crude Extract Fractionation (e.g., LLE, Column Chromatography) Extraction->Fractionation Solvent Evaporation Purification Fraction Purification (e.g., HPLC, HSCCC) Fractionation->Purification Bioassay-guided or Chemical Profiling Identification Structural Elucidation (e.g., NMR, MS, IR) Purification->Identification Pure Compound Quantification Quantitative Analysis (e.g., GC-MS, LC-MS) Identification->Quantification Validated Method

Caption: A generalized workflow for the discovery and analysis of a natural product.

Experimental Protocols: A General Framework

In the absence of a specific natural source for this compound, the following sections outline generalized experimental protocols that are commonly used for the isolation and identification of phenylpropanoids from plant material. These protocols are intended to serve as a methodological guide for researchers.

General Extraction Protocol for Phenylpropanoids
  • Sample Preparation: Air-dry the collected plant material (e.g., leaves, stems, roots) at room temperature and then grind it into a fine powder.

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of methanol/water) at room temperature for a period of 24-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

General Chromatographic Purification Protocol
  • Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel or a suitable reversed-phase material (e.g., C18).

    • Mobile Phase: A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • High-Performance Liquid Chromatography (HPLC) (Fine Purification):

    • Column: A reversed-phase C18 column is commonly used for the separation of phenylpropanoids.

    • Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.

    • Detection: A photodiode array (PDA) detector to monitor the elution of compounds at various wavelengths, typically in the UV region where phenylpropanoids absorb.

General Spectroscopic Identification Protocol
  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Acquired: Provides the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

    • Data Acquired: Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

Potential Signaling Pathways and Biological Activities

Given that this compound belongs to the broader class of 2-methoxyphenols, it may exhibit biological activities associated with this group of compounds. However, without specific studies on this molecule, any discussion of its involvement in signaling pathways remains speculative. Research on related 2-methoxyphenols suggests potential antioxidant and anti-inflammatory properties. The diagram below illustrates a hypothetical relationship where the compound could influence inflammatory pathways.

Signaling_Pathway Compound This compound (Hypothetical) Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Pathway Inflammatory Signaling Cascade Target->Pathway Inhibition or Activation Response Modulation of Inflammatory Response Pathway->Response

Caption: A hypothetical signaling pathway for this compound.

Future Outlook

The definitive discovery of this compound in a natural source would be a significant contribution to the field of phytochemistry. It would open avenues for investigating its biosynthetic pathway, ecological role, and potential pharmacological applications. Researchers in natural product discovery are encouraged to utilize modern analytical techniques, such as metabolomics and high-resolution mass spectrometry, which may facilitate the identification of this and other yet-to-be-discovered natural compounds. Until such a discovery is made, our understanding of this compound will be limited to its properties as a synthetic molecule.

References

An In-depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user-provided CAS number 53448-32-1 did not yield specific results. Based on the consistent search outcomes, this technical guide focuses on the closely related and commercially relevant compound, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, with the correct CAS number 73963-42-5. This compound is a key intermediate in the synthesis of the pharmaceutical agent Cilostazol.

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the industrial synthesis of Cilostazol, a potent phosphodiesterase III (PDE3) inhibitor. Cilostazol is utilized therapeutically to alleviate symptoms of intermittent claudication in individuals with peripheral arterial disease. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety profile of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized below. These properties are essential for its handling, storage, and application in synthetic processes.

PropertyValue
CAS Number 73963-42-5
Molecular Formula C₁₁H₁₉ClN₄
Molecular Weight 242.75 g/mol
Appearance White to off-white solid or crystalline powder.[1][2]
Melting Point 49-52 °C[1][2]
Boiling Point 425.2 ± 24.0 °C (Predicted)
Solubility Soluble in organic solvents such as ethanol and chloroform.[1] Limited solubility in water.[1]
pKa 1.23 ± 0.10 (Predicted)[1]
IUPAC Name 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Synthesis and Reaction Pathways

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is synthesized through a multi-step process, which is a crucial part of the overall synthesis of Cilostazol.

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

A common synthetic route involves the reaction of N-(5-chloro-n-pentanoyl)cyclohexylamine with a halogenating agent like phosphorus pentachloride, followed by cyclization with an azide source.[3][4]

G cluster_synthesis Synthesis of the Intermediate N_cyclohexyl_5_chloropentanamide N-(5-chloro-n-pentanoyl)cyclohexylamine PCl5 Phosphorus Pentachloride (PCl₅) in Toluene N_cyclohexyl_5_chloropentanamide->PCl5 Step 1: Reaction Trimethylsilylazide Trimethylsilyl azide (TMSN₃) PCl5->Trimethylsilylazide Step 2: Addition Intermediate_product 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5) Trimethylsilylazide->Intermediate_product Cyclization

Figure 1: Synthetic Pathway for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Role in Cilostazol Synthesis

The synthesized intermediate, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, is subsequently used to alkylate 6-hydroxy-3,4-dihydroquinolin-2-one to form Cilostazol. This reaction is typically carried out in the presence of a base.[5][6]

G cluster_cilostazol_synthesis Synthesis of Cilostazol Intermediate 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole Base Base (e.g., K₂CO₃, NaOH) in Solvent (e.g., Ethanol) Intermediate->Base Reagent 6-Hydroxy-3,4-dihydroquinolin-2-one Reagent->Base Cilostazol Cilostazol Base->Cilostazol Condensation Reaction

Figure 2: Synthesis of Cilostazol from the Intermediate.

Experimental Protocols

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole[4]

Materials:

  • N-(5-chloro-n-pentanoyl)cyclohexylamine (12.8 g)

  • Phosphorus pentachloride (15.9 g)

  • Toluene (120 g)

  • Trimethylsilyl azide (9.8 g)

  • Water

Procedure:

  • In a suitable reaction vessel, mix 15.9 g of phosphorus pentachloride and 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine in 120 g of toluene at room temperature.

  • Stir the mixture for approximately 3 hours.

  • Add 9.8 g of trimethylsilyl azide to the reaction mixture.

  • Continue to stir the mixture at room temperature for about 16 hours.

  • Upon completion of the reaction, add 50 g of water to quench the reaction.

  • Separate the organic phase from the aqueous phase.

  • Wash the organic phase with 40 g of water.

  • Completely evaporate the toluene from the organic phase under vacuum at a temperature of approximately 45-50°C.

  • The resulting product is 13.3 g of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, with a molar yield of approximately 93%.

Synthesis of Cilostazol from the Intermediate[5]

Materials:

  • 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol)

  • 6-Hydroxy-3,4-dihydroquinolone (180 g, 1.1 mol)

  • Potassium carbonate (385 g, 2.79 mol)

  • Sodium hydroxide (36 g, 0.9 mol)

  • Sodium sulfite (9 g, 0.071 mol)

  • 66.7% Ethanol (1600 g)

  • Water (600 g)

Procedure:

  • In a 5000L reactor, add 296 g of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, 180 g of 6-Hydroxy-3,4-dihydroquinolone, 385 g of potassium carbonate, 36 g of sodium hydroxide, 9 g of sodium sulfite, and 1600 g of 66.7% ethanol.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, add 600 g of water and continue to stir at reflux for 40 minutes.

  • Allow the mixture to stand for stratification and separate the alkaline aqueous phase.

  • Cool the organic phase to 5°C, and stir to induce crystallization.

  • Filter the mixture and rinse the solid with a portion of ethanol.

  • Dry the solid product under reduced pressure at 85°C to obtain 377 g of a white solid (Cilostazol) with a yield of 92.5% and a purity of 99.8%.

Safety Profile

The safety profile of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is critical for its handling in a laboratory or industrial setting.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable solids 2H228: Flammable solid[2][7][8][9]
Skin corrosion/irritation 2H315: Causes skin irritation[2][7][8][9]
Serious eye damage/eye irritation 2H319: Causes serious eye irritation[2][7][8][9]
Safety and Handling

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][9]

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.[8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

  • P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[8][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[8]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[8]

  • P370 + P378: In case of fire: Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[8]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[10]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Storage: Store in a sealed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperatures are between 2-8°C.

Toxicological Experimental Protocols
  • Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test involves applying the substance to the shaved skin of an animal (typically a rabbit) for a set period.[3][11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[3]

  • Acute Eye Irritation/Corrosion (OECD Guideline 405): This method involves applying a single dose of the substance to one eye of an animal (usually a rabbit).[5][12] The eye is then examined for lesions of the cornea, iris, and conjunctiva at set time points.[5][12]

Mechanism of Action of the Final Product (Cilostazol)

As an intermediate, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole does not have a direct pharmacological effect. Its significance is in the synthesis of Cilostazol. The therapeutic effects of Cilostazol are primarily due to its inhibition of phosphodiesterase-3 (PDE3).[7][11]

PDE3 inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[7][11] This increase in cAMP has two main downstream effects:

  • Inhibition of Platelet Aggregation: Elevated cAMP levels in platelets inhibit their aggregation, reducing the risk of thrombus formation.[11]

  • Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation, causing vasodilation and improved blood flow.[7][11]

G cluster_pathway Cilostazol Mechanism of Action Cilostazol Cilostazol PDE3 Phosphodiesterase-3 (PDE3) Cilostazol->PDE3 Inhibits cAMP_degradation cAMP Degradation to AMP PDE3->cAMP_degradation cAMP Increased intracellular cAMP PDE3->cAMP Leads to PKA Activation of Protein Kinase A (PKA) cAMP->PKA Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation Vasodilation Vasodilation PKA->Vasodilation

Figure 3: Signaling Pathway of Cilostazol's Mechanism of Action.

Conclusion

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5) is a compound of significant interest in the pharmaceutical industry due to its indispensable role as an intermediate in the synthesis of Cilostazol.[1] A thorough understanding of its physicochemical properties, synthetic routes, and safety profile is essential for its efficient and safe utilization in drug development and manufacturing. This guide has provided a detailed overview of these aspects to support the work of researchers and professionals in the field. While comprehensive data on its synthesis and the mechanism of its final product are available, further public documentation of the specific toxicological study protocols for the intermediate would be beneficial for a complete safety assessment.

References

Solubility Profile of 3-(2-Methoxyphenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Methoxyphenyl)propan-1-ol. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the compound's chemical structure and by analogy to structurally similar molecules. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents, a critical parameter for applications in drug development, chemical synthesis, and material science.

Introduction to the Solubility of this compound

This compound, a substituted aromatic alcohol, possesses both hydrophilic and lipophilic characteristics, which dictate its solubility in different solvent systems. The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the methoxyphenyl and propanol components contribute to its nonpolar character. Understanding its solubility is paramount for its effective use in various scientific and industrial applications.

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. For this compound, a nuanced solubility profile is expected due to its amphiphilic nature.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe hydroxyl group can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and alkyl chain limit high solubility in water. Solubility is expected to increase with the alkyl chain length of the alcohol solvent.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute. The overall polarity of these solvents is compatible with the solute.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity introduced by the hydroxyl and methoxy groups is expected to limit solubility in nonpolar solvents.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors and their interplay in determining the extent of its dissolution in a given solvent.

G Factors Influencing the Solubility of this compound Solubility Solubility of This compound Solute_Props Solute Properties Solute_Props->Solubility Structure Molecular Structure (Aromatic ring, -OH, -OCH3) Solute_Props->Structure Polarity_Solute Polarity Solute_Props->Polarity_Solute H_Bonding_Solute Hydrogen Bonding (Donor & Acceptor) Solute_Props->H_Bonding_Solute Solvent_Props Solvent Properties Solvent_Props->Solubility Polarity_Solvent Polarity Solvent_Props->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding (Donor & Acceptor) Solvent_Props->H_Bonding_Solvent System_Conds System Conditions System_Conds->Solubility Temperature Temperature System_Conds->Temperature Pressure Pressure (for gaseous solvents) System_Conds->Pressure IMFs Intermolecular Forces IMFs->Solubility Polarity_Solute->IMFs H_Bonding_Solute->IMFs Polarity_Solvent->IMFs H_Bonding_Solvent->IMFs

Caption: Key determinants of this compound solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method that can be adapted for various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution (Excess solute in solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) Prep->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC/GC Dilute->Analyze Quantify Quantify Concentration (using a calibration curve) Analyze->Quantify End End Quantify->End

Caption: Step-by-step process for quantitative solubility analysis.

Detailed Procedure
  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method. The concentration of this compound is determined by comparing the analytical response to a pre-established calibration curve.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests a predictable pattern of solubility across different solvent classes. This guide provides a foundational understanding of its expected solubility and a robust experimental framework for its precise determination. The provided protocols will enable researchers to generate the necessary data to support their work in drug development and other scientific disciplines.

References

Thermochemical Analysis of 3-(2-Methoxyphenyl)propan-1-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxyphenyl)propan-1-ol is a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and predicting its behavior in various chemical and biological systems. Key thermochemical parameters, including the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpies of phase transitions (vaporization, fusion, and sublimation), provide fundamental insights into the molecule's energetic landscape.

This whitepaper details the standard experimental protocols for determining these essential thermochemical properties. While direct data for this compound is currently unavailable, this guide provides the framework for its future thermochemical characterization.

Core Thermochemical Parameters and Experimental Methodologies

A complete thermochemical analysis involves the determination of several key quantitative parameters. The following sections describe the experimental protocols for measuring these values.

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation (ΔfHm°) in the condensed phase is a cornerstone of thermochemical analysis. It is typically determined indirectly from the standard molar enthalpy of combustion (ΔcHm°) using a static bomb combustion calorimeter.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound (in a gelatin capsule if liquid) is placed in a crucible within a combustion bomb. A cotton fuse of known mass and combustion energy is positioned to ensure ignition.

  • Calorimeter Setup: The combustion bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa and sealed. It is then submerged in a known mass of water in a well-insulated calorimeter.

  • Combustion: The sample is ignited electrically, and the temperature change of the water is meticulously recorded with high precision.

  • Data Analysis: The energy equivalent of the calorimeter (εcalor) is determined by burning a standard substance (e.g., benzoic acid) with a known enthalpy of combustion. The standard molar enthalpy of combustion of the sample is then calculated from the corrected temperature rise, accounting for the contributions of the fuse and any auxiliary materials.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the condensed phase is calculated from the enthalpy of combustion via Hess's law, using the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

For a comprehensive overview of the workflow, refer to the diagram below.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_combustion Combustion Process cluster_analysis Data Analysis weigh Weigh Sample fuse Position Fuse weigh->fuse seal Seal in Bomb fuse->seal ignite Ignite Sample seal->ignite record Record Temp. Change ignite->record calc_energy Calculate Energy Released record->calc_energy calc_combustion Determine ΔcHm° calc_energy->calc_combustion calc_formation Calculate ΔfHm° calc_combustion->calc_formation Vapor_Pressure_Methodology cluster_experiment Experimental Measurement cluster_calculation Calculation Steps temp Temperature (T) clausius_clapeyron ln(p) vs 1/T Plot temp->clausius_clapeyron mass_loss Rate of Mass Loss vapor_pressure Vapor Pressure (p) mass_loss->vapor_pressure vapor_pressure->clausius_clapeyron enthalpy Δsub/vapHm° clausius_clapeyron->enthalpy from slope

Quantum Chemical Calculations for 3-(2-Methoxyphenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

3-(2-Methoxyphenyl)propan-1-ol is an aromatic alcohol with the chemical formula C₁₀H₁₄O₂. Its structure consists of a propan-1-ol chain attached to a methoxy-substituted benzene ring at the ortho position. This seemingly simple molecule possesses conformational flexibility due to the rotation around several single bonds, which can be effectively studied using computational methods.

Experimental Protocols

A thorough computational analysis is best validated by experimental data. The following section details the standard experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a corresponding carbonyl compound. A representative procedure is as follows:

  • Reaction Setup: A solution of 3-(2-methoxyphenyl)propanoic acid in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is carefully added portion-wise to the solution at 0°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution.

  • Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound is typically characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic functional groups. The sample can be analyzed as a neat liquid or as a thin film on a salt plate.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is obtained using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to identify the electronic transitions within the molecule.

Quantum Chemical Calculation Methodology

Quantum chemical calculations are performed to obtain theoretical insights into the molecular properties of this compound.

Computational Details

Density Functional Theory (DFT) is a widely used method for these types of calculations due to its balance of accuracy and computational cost. A popular functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). A common choice for the basis set is 6-311++G(d,p), which provides a good description of the electronic structure.

The computational workflow typically involves:

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This provides the most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and stability of the molecule.

Data Presentation and Comparison

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations and how it compares to experimental values. Note: The data presented here is exemplary and based on typical results for similar molecules, as a dedicated study on this compound is not available.

Table 1: Optimized Geometrical Parameters (Exemplary)

ParameterBond/AngleCalculated Value
Bond LengthC-O (methoxy)1.36 Å
C-O (alcohol)1.43 Å
C-C (propyl)1.53 Å
Bond AngleC-O-C (methoxy)118.0°
C-C-O (alcohol)111.5°
Dihedral AngleC-C-C-C (propyl)~60° (gauche)

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (Exemplary)

Vibrational ModeCalculated (cm⁻¹)Experimental (cm⁻¹)Assignment
O-H stretch3650~3400 (broad)Alcohol
C-H stretch (aromatic)3050-31003000-3100Ar-H
C-H stretch (aliphatic)2850-29602850-2960Alkyl C-H
C=C stretch (aromatic)1500-16001500-1600Aromatic ring
C-O stretch (alcohol)10501040-1060C-O
C-O stretch (ether)12401230-1250Ar-O-CH₃

Table 3: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (Exemplary)

NucleusPositionCalculated (ppm)Experimental (ppm)
¹HO-H2.52.3
CH₂ (alpha to OH)3.73.6
CH₃ (methoxy)3.83.8
Aromatic6.8-7.26.8-7.2
¹³CC (alpha to OH)62.061.5
C (methoxy)55.555.3
Aromatic110-158110-157

Table 4: Calculated Electronic Properties (Exemplary)

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Visualizations

Experimental and Computational Workflow

G Computational and Experimental Workflow cluster_exp Experimental cluster_comp Computational synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ftir FT-IR Spectroscopy purification->ftir uvvis_exp UV-Vis Spectroscopy purification->uvvis_exp comparison Comparison and Analysis nmr->comparison ftir->comparison uvvis_exp->comparison opt Geometry Optimization (DFT) freq Vibrational Frequencies opt->freq nmr_calc NMR Chemical Shifts opt->nmr_calc td_dft TD-DFT (UV-Vis) opt->td_dft fmo FMO Analysis opt->fmo freq->comparison nmr_calc->comparison td_dft->comparison fmo->comparison G Relationship of Calculations to Properties cluster_structure Molecular Structure cluster_spectroscopy Spectroscopy cluster_reactivity Reactivity dft DFT/B3LYP/6-311++G(d,p) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation dft->freq_calc giao GIAO Method dft->giao td_dft TD-DFT dft->td_dft fmo FMO Analysis dft->fmo bond_lengths Bond Lengths geom_opt->bond_lengths bond_angles Bond Angles geom_opt->bond_angles ir_spectrum IR Spectrum freq_calc->ir_spectrum nmr_shifts NMR Shifts giao->nmr_shifts uv_vis UV-Vis Spectrum td_dft->uv_vis homo_lumo HOMO-LUMO Gap fmo->homo_lumo reactivity Chemical Reactivity homo_lumo->reactivity

Methodological & Application

Applications of 3-(2-Methoxyphenyl)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Methoxyphenyl)propan-1-ol is a versatile synthetic building block in organic chemistry. Its structure, featuring a primary alcohol and a methoxy-substituted aromatic ring, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. This document provides an overview of its key applications, including detailed experimental protocols for representative reactions such as oxidation to the corresponding aldehyde and etherification.

Key Applications

The primary alcohol functionality of this compound is the main site of its reactivity, enabling its use in several key synthetic operations:

  • Oxidation to Aldehydes: The primary alcohol can be selectively oxidized to form 3-(2-methoxyphenyl)propanal. This transformation is a crucial step in synthetic pathways that require the introduction of an aldehyde group for subsequent reactions like reductive amination, Wittig reactions, or aldol condensations. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

  • Ether Synthesis: The hydroxyl group can participate in etherification reactions, such as the Williamson ether synthesis. This allows for the coupling of the 3-(2-methoxyphenyl)propyl moiety to other molecules, which is a common strategy in the synthesis of new chemical entities with potential applications in materials science and medicinal chemistry.

  • Esterification: As a primary alcohol, it readily undergoes esterification with carboxylic acids or their derivatives. This reaction is fundamental for creating ester-containing target molecules.

  • Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (bromide or chloride), to facilitate nucleophilic substitution reactions. This opens up pathways for the introduction of a wide range of nucleophiles at the terminal position of the propyl chain.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Oxidation to 3-(2-Methoxyphenyl)propanal using Dess-Martin Periodinane (DMP)

This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde.[1][2][3][4]

Reaction Scheme:

G reactant This compound reagent Dess-Martin Periodinane (DMP) DCM, rt product 3-(2-Methoxyphenyl)propanal reactant->product

Caption: Oxidation of this compound to 3-(2-Methoxyphenyl)propanal.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compoundC₁₀H₁₄O₂166.221.0166 mg
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.141.2509 mg
Dichloromethane (DCM)CH₂Cl₂84.93-10 mL
Saturated aqueous sodium bicarbonateNaHCO₃84.01-10 mL
Sodium thiosulfateNa₂S₂O₃158.11-1 g
Anhydrous magnesium sulfateMgSO₄120.37--

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature, add Dess-Martin Periodinane (1.2 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) containing sodium thiosulfate (1 g).

  • Stir the mixture vigorously for 15 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(2-methoxyphenyl)propanal.

Expected Yield: 85-95%

Ether Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of a benzyl ether derivative of this compound.[5][6][7]

Reaction Scheme:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack reactant1 This compound reagent1 NaH THF, 0 °C to rt intermediate Sodium 3-(2-methoxyphenyl)propoxide reactant1->intermediate reactant2 Sodium 3-(2-methoxyphenyl)propoxide reagent2 Benzyl bromide THF, rt product 1-(3-(Benzyloxy)propyl)-2-methoxybenzene reactant2->product

Caption: Williamson ether synthesis workflow.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compoundC₁₀H₁₄O₂166.221.0166 mg
Sodium hydride (60% in oil)NaH24.001.248 mg
Benzyl bromideC₇H₇Br171.031.10.13 mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-10 mL
Saturated aqueous NH₄ClNH₄Cl53.49-10 mL
Anhydrous sodium sulfateNa₂SO₄142.04--

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add benzyl bromide (1.1 mmol) to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours, monitoring its progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Expected Yield: 70-85%

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the central role of this compound as a starting material for various synthetic transformations.

G start This compound aldehyde 3-(2-Methoxyphenyl)propanal start->aldehyde Mild Oxidation (e.g., DMP, Swern) ether Ethers start->ether Etherification (e.g., Williamson) ester Esters start->ester Esterification halide 3-(2-Methoxyphenyl)propyl Halide start->halide Halogenation acid 3-(2-Methoxyphenyl)propanoic acid aldehyde->acid Further Oxidation

Caption: Synthetic pathways from this compound.

This document serves as a foundational guide for researchers and scientists interested in utilizing this compound in their synthetic endeavors. The provided protocols offer a starting point for laboratory work, which can be further optimized based on specific research needs.

References

Application Notes and Protocols: 3-(2-Methoxyphenyl)propan-1-ol as a Versatile Building Block for the Pharmaceutical Naftopidil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols concerning the use of 3-(2-Methoxyphenyl)propan-1-ol as a strategic starting material for the synthesis of the pharmaceutical agent Naftopidil. Naftopidil is a selective α1D/α1A-adrenoceptor antagonist utilized in the treatment of benign prostatic hyperplasia (BPH). While the direct synthesis of Naftopidil from this compound is not established, this document outlines a proposed synthetic pathway to a key intermediate, 1-(2-methoxyphenyl)piperazine. Detailed protocols for the subsequent and well-documented synthesis of Naftopidil from this intermediate are provided, along with quantitative data and a schematic of its mechanism of action.

Introduction

This compound is a readily available chemical entity that holds potential as a versatile building block in pharmaceutical synthesis. Its structural features, including a primary alcohol and a methoxy-substituted phenyl ring, allow for a variety of chemical transformations. This application note focuses on its potential role in the synthesis of Naftopidil, a clinically significant drug for managing lower urinary tract symptoms associated with BPH. The core of this strategy involves the conversion of this compound to the crucial intermediate, 1-(2-methoxyphenyl)piperazine.

Proposed Synthetic Application of this compound

The proposed synthetic utility of this compound in the context of Naftopidil synthesis is as a precursor to 1-(2-methoxyphenyl)piperazine. This transformation can be envisioned through a two-step process:

  • Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-(2-methoxyphenyl)propanal.

  • Reductive Amination: The resulting aldehyde can then undergo a reductive amination reaction with piperazine to yield the target intermediate, 1-(2-methoxyphenyl)piperazine.

This key intermediate is then used in the final, well-established step to synthesize Naftopidil.

G A This compound B Oxidation A->B C 3-(2-Methoxyphenyl)propanal B->C D Reductive Amination with Piperazine C->D E 1-(2-Methoxyphenyl)piperazine D->E F Naftopidil Synthesis E->F G Naftopidil F->G

Caption: Proposed synthetic workflow from this compound to Naftopidil.

Experimental Protocols

Protocol 1: Synthesis of Naftopidil from 1-(2-Methoxyphenyl)piperazine

This protocol describes the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy)methyl]oxirane to produce Naftopidil.

Materials:

  • 1-(2-methoxyphenyl)piperazine

  • 2-[(1-naphthyloxy)methyl]oxirane

  • Isopropanol (anhydrous)

  • Toluene

  • Hydrochloric acid

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-[(1-naphthyloxy)methyl]oxirane (1 equivalent) in anhydrous isopropanol, add 1-(2-methoxyphenyl)piperazine (1 equivalent).

  • Reflux the reaction mixture for 32 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Naftopidil.

  • Alternatively, for the synthesis of the hydrochloride dihydrate salt, a toluene solution of 1-(2-methoxyphenyl)piperazine can be added to a toluene solution of 2-[(1-naphthyloxy)methyl]oxirane. After reaction completion, the mixture is washed with water, and methanol and hydrochloric acid are added to precipitate the product.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of Naftopidil.

Reactant AReactant BSolventReaction ConditionsYield (%)Purity (%)Reference
1-(2-methoxyphenyl)piperazine2-[(1-naphthyloxy)methyl]oxiraneTolueneReflux81-95>99New Drug Approvals[1]
1-(2-methoxyphenyl)piperazine2-[(1-naphthyloxy)methyl]oxiraneIsopropanolReflux, 32h--New Drug Approvals[1]
1-(2-methoxyphenyl)piperazine(S)-Naphthylglycidic ether---98 (ee)Chinese Journal of Pharmaceuticals[2]

Mechanism of Action: Naftopidil Signaling Pathway

Naftopidil functions as an antagonist of α1-adrenergic receptors, with a higher affinity for the α1D and α1A subtypes, which are predominantly located in the smooth muscle of the prostate and bladder neck. By blocking these receptors, Naftopidil inhibits the signaling cascade initiated by norepinephrine, leading to smooth muscle relaxation and alleviation of urinary obstruction caused by BPH.

G cluster_0 Presynaptic Neuron cluster_1 Prostatic Smooth Muscle Cell Norepinephrine Norepinephrine AR α1D/α1A-Adrenergic Receptor Norepinephrine->AR Binds PLC Phospholipase C (PLC) AR->PLC Activates Relaxation Smooth Muscle Relaxation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Naftopidil Naftopidil Naftopidil->AR Blocks

Caption: Naftopidil's antagonism of the α1-adrenergic receptor signaling pathway.

Conclusion

This compound presents itself as a promising and economically viable starting material for the synthesis of Naftopidil. The proposed synthetic route via oxidation and reductive amination to form the key 1-(2-methoxyphenyl)piperazine intermediate offers a strategic advantage in the overall synthesis of this important pharmaceutical. The protocols and data provided herein serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of Naftopidil and other related pharmaceutical compounds.

References

Application Note: High-Purity Isolation of 3-(2-Methoxyphenyl)propan-1-ol via Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 3-(2-Methoxyphenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis, using silica gel flash chromatography. The methodology is designed for researchers, scientists, and drug development professionals requiring a high-purity final product. This document outlines the principles of separation, a step-by-step experimental protocol, and expected outcomes.

Introduction

This compound is an aromatic alcohol whose purity is critical for the successful synthesis of various downstream pharmaceutical compounds. The presence of impurities, which can originate from starting materials like 3-(2-methoxyphenyl)propanoic acid or 2-methoxycinnamaldehyde, or from side reactions, can adversely affect reaction yields, product stability, and the safety profile of the final active pharmaceutical ingredient.

Normal-phase flash chromatography is a highly effective technique for purifying moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the components of a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase. Less polar impurities will travel through the column more quickly, while more polar impurities will be retained more strongly, allowing for the isolation of the target compound.

Principles of Separation

In this protocol, silica gel, a highly polar adsorbent, is used as the stationary phase. The mobile phase consists of a mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate). The polarity of the mobile phase is a critical parameter that is optimized to achieve the best separation. By starting with a lower polarity mobile phase and gradually increasing its polarity (gradient elution), compounds can be eluted in order of increasing polarity. The separation can be monitored in real-time using thin-layer chromatography (TLC).

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (for sample loading, optional)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Equipment
  • Fume hood

  • Flash chromatography system (optional, manual column setup described)

  • Glassware (beakers, flasks, graduated cylinders)

  • Pipettes

Procedure

1. Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

a. Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). b. Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate. c. Spot the crude mixture onto separate TLC plates. d. Develop each TLC plate in one of the prepared solvent mixtures. e. Visualize the plates under a UV lamp and/or by staining with potassium permanganate. f. The ideal mobile phase will give the target compound a retention factor (Rf) of approximately 0.25-0.35 and show good separation from impurities.

2. Column Preparation

a. Select a glass column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer (approx. 1 cm) of sand on top of the plug. d. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). e. Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles. f. Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading. g. Continuously run the mobile phase through the column to equilibrate the packing. Never let the column run dry.

3. Sample Loading

For polar compounds like this compound, dry loading is often the preferred method to ensure a concentrated starting band and better separation.

a. Dissolve the crude product in a minimal amount of a volatile solvent such as dichloromethane or acetone. b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. c. Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. d. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection

a. Begin the elution with the initial, less polar mobile phase as determined by TLC. b. If using a gradient, gradually increase the proportion of ethyl acetate in the mobile phase. A suggested starting gradient could be from 10% to 40% ethyl acetate in hexane. c. Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes. d. Monitor the elution of the compounds by spotting every few fractions on a TLC plate and visualizing under UV light and/or with a stain. e. Combine the fractions that contain the pure this compound.

5. Product Isolation

a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. The purified product should be a colorless to pale yellow oil. d. Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

ParameterConditionObservation/Result
Stationary Phase Silica Gel230-400 mesh
Mobile Phase Hexane/Ethyl AcetateStarting with 10-20% Ethyl Acetate, gradient to 40-50%
TLC (20% EtOAc/Hexane) Rf of pure product~0.3 (This is an estimated value and should be confirmed experimentally)
Sample Loading Dry LoadingAdsorbed on silica gel
Detection TLC with UV (254 nm) and KMnO₄ stainProduct is UV active and will stain with KMnO₄
Expected Purity Post-chromatography>98% (dependent on crude purity and separation efficiency)
Expected Yield Post-chromatography80-95% (dependent on crude purity and separation efficiency)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Optimization (Hexane/Ethyl Acetate) column_packing Column Packing (Silica Gel Slurry) sample_prep Sample Preparation (Dry Loading) loading Sample Loading sample_prep->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified Product evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Silica gel dust can be harmful if inhaled. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols for the Quantification of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propan-1-ol is a chemical intermediate of interest in pharmaceutical synthesis and may be present as a process-related impurity. Accurate and robust analytical methods are therefore essential for its quantification to ensure the quality and safety of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated quantitative data for this compound is not widely published, the following protocols are based on established and validated methods for closely related structural analogs. The provided data tables are illustrative and represent typical performance characteristics that can be expected upon method validation.

Analytical Methods Overview

Two primary chromatographic techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds. This method is suitable for routine quality control and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the identification and quantification of volatile and semi-volatile compounds, particularly at trace levels.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from the analysis of related methoxyphenyl compounds and is designed for accurate quantification.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Illustrative Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method upon validation.

ParameterIllustrative Value
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Standard_Sol Calibration Standards Standard->Standard_Sol Dissolve & Dilute Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve & Filter Diluent Mobile Phase Diluent->Standard_Sol Diluent->Sample_Sol HPLC HPLC System Standard_Sol->HPLC Inject Sample_Sol->HPLC Inject Detector UV Detector (272 nm) HPLC->Detector Chromatogram Chromatograms Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification Interpolate

Caption: Workflow for the HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the trace-level quantification of this compound and provides high specificity.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

2. Chromatographic Conditions:

  • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Note: A full scan acquisition should be performed initially on a standard to identify characteristic ions for SIM mode.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations in the desired range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of an aqueous sample, add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Add 5 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean vial for analysis.

4. Analysis and Quantification:

  • Inject the calibration standards and the prepared sample extract into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

Illustrative Quantitative Data

The following table summarizes the expected performance characteristics of the GC-MS method upon validation.

ParameterIllustrative Value
**Linearity (R²) **> 0.998
Range 0.05 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Aqueous_Sample Aqueous Sample LLE Liquid-Liquid Extraction Aqueous_Sample->LLE IS Internal Standard IS->LLE Extraction_Solvent Ethyl Acetate Extraction_Solvent->LLE Organic_Phase Organic Extract LLE->Organic_Phase Vortex & Centrifuge GCMS GC-MS System Organic_Phase->GCMS Inject MSD Mass Selective Detector (SIM Mode) GCMS->MSD TIC Chromatograms MSD->TIC Calibration Calibration Curve TIC->Calibration Quantification Quantification TIC->Quantification Calibration->Quantification Interpolate

Caption: Workflow for the GC-MS quantification of this compound.

Biological Context and Metabolic Pathways

This compound is structurally related to methocarbamol and its parent compound, guaifenesin. While no specific signaling pathways for this compound have been identified, understanding the metabolism of these related pharmaceutical compounds can provide valuable biological context. Methocarbamol is metabolized in the liver primarily through dealkylation and hydroxylation.[1][2] Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is also metabolized in the liver via oxidation and O-demethylation.[3][4]

Metabolic Pathways of Related Compounds

Metabolism cluster_liver Hepatic Metabolism Methocarbamol Methocarbamol Metabolite1 3-(2-hydroxyphenoxy)- 1,2-propanediol-1-carbamate Methocarbamol->Metabolite1 Dealkylation Metabolite2 3-(4-hydroxy-2-methoxyphenoxy)- 1,2-propanediol-1-carbamate Methocarbamol->Metabolite2 Hydroxylation Conjugates1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugates1 Conjugation Metabolite2->Conjugates1 Conjugation Guaifenesin Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) Metabolite3 β-(2-methoxyphenoxy)- lactic acid Guaifenesin->Metabolite3 Oxidation Metabolite4 Hydroxy-guaifenesin Guaifenesin->Metabolite4 O-demethylation

Caption: Metabolic pathways of methocarbamol and guaifenesin in the liver.[1][2][3][4]

References

Application Notes and Protocols: 3-(2-Methoxyphenyl)propan-1-ol as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propan-1-ol is a versatile aromatic alcohol that serves as a valuable precursor for the synthesis of various oxygen-containing heterocyclic compounds. Its structure, featuring a propanol chain ortho to a methoxy group on a benzene ring, allows for intramolecular cyclization reactions to form valuable heterocyclic scaffolds such as chromanes and benzoxepines. These heterocycles are prevalent in numerous biologically active natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of such heterocyclic systems from this compound.

The primary transformation involves an intramolecular dehydrative cyclization, which can be promoted under acidic conditions. This reaction proceeds via the formation of a benzylic carbocation intermediate, which is then attacked by the terminal hydroxyl group to form the heterocyclic ring. The regioselectivity of the cyclization (formation of a six-membered chromane ring versus a seven-membered benzoxepine ring) can be influenced by the reaction conditions.

Key Applications

The primary application of this compound in heterocyclic synthesis is the formation of:

  • Chromanes (3,4-dihydro-2H-1-benzopyrans): These six-membered heterocyclic compounds are core structures in a wide range of bioactive molecules, including antioxidants, anti-inflammatory agents, and anticancer drugs.

  • Benzoxepines (2,3,4,5-tetrahydro-1-benzoxepines): These seven-membered oxygen-containing heterocycles are also found in various natural products and synthetic compounds with interesting pharmacological properties.

Reaction Pathways

The synthesis of chromanes and benzoxepines from this compound can be achieved through several synthetic strategies, primarily involving intramolecular cyclization.

Reaction_Pathways cluster_cyclization Intramolecular Cyclization Precursor This compound Activated_Intermediate Activated Intermediate (e.g., Tosylate, Halide) Precursor->Activated_Intermediate Activation Acid-Catalyzed\nDehydration Acid-Catalyzed Dehydration Precursor->Acid-Catalyzed\nDehydration H+ Mitsunobu\nReaction Mitsunobu Reaction Precursor->Mitsunobu\nReaction DEAD, PPh3 Chromane Chromane Derivative Benzoxepine Benzoxepine Derivative Williamson Ether\nSynthesis Williamson Ether Synthesis Activated_Intermediate->Williamson Ether\nSynthesis Base Acid-Catalyzed\nDehydration->Chromane Acid-Catalyzed\nDehydration->Benzoxepine potential Mitsunobu\nReaction->Chromane Williamson Ether\nSynthesis->Chromane

Caption: Synthetic routes from this compound to heterocyclic compounds.

Experimental Protocols

Protocol 1: Acid-Catalyzed Intramolecular Cyclization for Chromane Synthesis (Analogous Approach)

Reaction:

Materials:

  • This compound

  • Triflimide (Tf2NH) or another suitable Brønsted acid (e.g., p-toluenesulfonic acid)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M), add the Brønsted acid catalyst (e.g., 5 mol% triflimide) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chromane derivative.

Quantitative Data (Hypothetical based on analogous reactions):

ParameterValue
Reactant This compound
Catalyst Triflimide (5 mol%)
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 2-4 hours
Yield 70-85% (expected)
Protocol 2: Intramolecular Williamson Ether Synthesis of Chromane

This two-step protocol involves the activation of the hydroxyl group followed by base-mediated intramolecular cyclization.

Step 1: Activation of the Hydroxyl Group (e.g., Tosylation)

Reaction:

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tosylate. This is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

Reaction:

Caption: General experimental workflow for heterocyclic synthesis.

Conclusion

This compound is a promising starting material for the synthesis of chromane and potentially benzoxepine derivatives. The protocols outlined, based on established methodologies for analogous transformations, provide a solid foundation for researchers to explore the synthesis of these important heterocyclic scaffolds. Further optimization of reaction conditions may be necessary to achieve high yields and selectivity for the desired product. The resulting heterocyclic compounds can be valuable intermediates in the development of new pharmaceutical agents and other functional molecules.

Application Notes and Protocols for the Derivatization of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-(2-methoxyphenyl)propan-1-ol, a versatile building block in organic synthesis. The following sections describe common derivatization strategies, including esterification and etherification, to modify the hydroxyl group, thereby altering the molecule's physicochemical properties for various research and drug development applications.

Overview of Derivatization Strategies

Derivatization of the primary alcohol group in this compound allows for the introduction of various functional groups, leading to the formation of esters and ethers. These modifications can be crucial for structure-activity relationship (SAR) studies, improving metabolic stability, or enabling further synthetic transformations.

  • Esterification: The conversion of the alcohol to an ester is a common strategy to introduce a wide range of acyl groups. This can be achieved through reaction with acid anhydrides, acyl chlorides, or carboxylic acids under appropriate catalytic conditions.

  • Etherification: The formation of an ether linkage provides a stable modification. The Williamson ether synthesis is a classical and reliable method for this transformation, involving the reaction of the corresponding alkoxide with an alkyl halide.

Experimental Protocols

Esterification of this compound

This protocol describes the synthesis of 3-(2-methoxyphenyl)propyl acetate via acetylation with acetic anhydride, a widely used method for protecting hydroxyl groups or introducing an acetyl moiety.[1][2][3]

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Sodium bicarbonate (NaHCO₃)[1]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 6.02 mmol) in dichloromethane (20 mL) in a round-bottom flask, add sodium bicarbonate (1.01 g, 12.04 mmol).

  • Add acetic anhydride (0.68 mL, 7.22 mmol) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-(2-methoxyphenyl)propyl acetate.

This protocol details the synthesis of 3-(2-methoxyphenyl)propyl benzoate. The introduction of a benzoate group can significantly alter the lipophilicity and potential biological activity of the parent molecule.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 6.02 mmol) in dichloromethane (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine (0.58 mL, 7.22 mmol) to the solution.

  • Slowly add benzoyl chloride (0.84 mL, 7.22 mmol) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 3-(2-methoxyphenyl)propyl benzoate.

Etherification of this compound

This protocol describes the synthesis of 1-methoxy-3-(2-methoxyphenyl)propane using the Williamson ether synthesis, a robust method for the formation of ethers.[4][5][6][7]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (0.29 g, 7.22 mmol, 60% dispersion) in anhydrous THF (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 g, 6.02 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (0.45 mL, 7.22 mmol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methoxy-3-(2-methoxyphenyl)propane.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound. The values presented are typical expectations for these reactions and may vary based on specific experimental conditions.

Table 1: Summary of Reaction Conditions and Yields

DerivativeReagentCatalyst/BaseSolventReaction Time (h)Typical Yield (%)
3-(2-Methoxyphenyl)propyl acetateAcetic anhydrideNaHCO₃DCM4-685-95
3-(2-Methoxyphenyl)propyl benzoateBenzoyl chloridePyridineDCM12-1680-90
1-Methoxy-3-(2-methoxyphenyl)propaneMethyl iodideNaHTHF4-675-85

Table 2: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₀H₁₄O₂166.22271.2[6]
3-(2-Methoxyphenyl)propyl acetateC₁₂H₁₆O₃208.25~280-290 (Predicted)
3-(2-Methoxyphenyl)propyl benzoateC₁₇H₁₈O₃270.32>300 (Predicted)
1-Methoxy-3-(2-methoxyphenyl)propaneC₁₁H₁₆O₂180.24~260-270 (Predicted)

Table 3: Predicted ¹H-NMR Chemical Shifts (δ, ppm) for Key Protons

Compound-CH₂-O- (Propyl Chain)-O-CH₃ (Methoxy)Aromatic ProtonsOther Key Signals
This compound~3.6 (t)~3.8 (s)~6.8-7.2 (m)~2.7 (t, Ar-CH₂-), ~1.9 (m, -CH₂-CH₂-CH₂-)
3-(2-Methoxyphenyl)propyl acetate~4.1 (t)~3.8 (s)~6.8-7.2 (m)~2.0 (s, -C(O)CH₃)
3-(2-Methoxyphenyl)propyl benzoate~4.3 (t)~3.8 (s)~6.8-8.1 (m)Aromatic protons of benzoate at ~7.4-8.1
1-Methoxy-3-(2-methoxyphenyl)propane~3.4 (t)~3.8 (s, Ar-OCH₃), ~3.3 (s, -O-CH₃)~6.8-7.2 (m)~2.7 (t, Ar-CH₂-)

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and NaHCO3 in DCM B Add Acetic Anhydride Dropwise A->B C Stir at Room Temperature (4-6 hours) B->C D Quench with Saturated NaHCO3 C->D E Separate Organic Layer D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 and Filter F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I J 3-(2-Methoxyphenyl)propyl acetate I->J

Caption: Workflow for the Acetylation of this compound.

Williamson_Ether_Synthesis_Workflow cluster_alkoxide Alkoxide Formation cluster_alkylation Alkylation cluster_workup Work-up cluster_purification Purification A Suspend NaH in Anhydrous THF B Add this compound at 0 °C A->B C Stir at Room Temperature B->C D Cool to 0 °C and Add Methyl Iodide C->D E Reflux for 4-6 hours D->E F Quench with Saturated NH4Cl E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over Na2SO4 and Filter H->I J Concentrate in vacuo I->J K Flash Column Chromatography J->K L 1-Methoxy-3-(2-methoxyphenyl)propane K->L

Caption: Workflow for the Williamson Ether Synthesis of this compound.

References

Application Note & Protocol: Studying the Reaction Kinetics of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental framework for investigating the reaction kinetics of 3-(2-Methoxyphenyl)propan-1-ol. While specific kinetic data for this compound is not extensively published, this protocol outlines a robust methodology based on established principles for studying the kinetics of primary alcohols, particularly their oxidation.[1][2][3] The primary reaction of interest is the oxidation of the alcohol to its corresponding aldehyde, 3-(2-methoxyphenyl)propanal, and potentially further to 3-(2-methoxyphenyl)propanoic acid. Understanding the kinetics of this transformation is crucial for process optimization, mechanistic elucidation, and catalyst development.[4]

Proposed Reaction Pathway & Experimental Logic

The oxidation of a primary alcohol like this compound can be achieved using various oxidizing agents, such as acidified potassium dichromate(VI) or N-halo compounds.[1][3][5] The reaction typically proceeds in two steps: the initial oxidation to an aldehyde, followed by a subsequent oxidation to a carboxylic acid if a strong oxidizing agent is used in excess.

Reaction_Pathway sub This compound int 3-(2-Methoxyphenyl)propanal (Aldehyde) sub->int k₁ prod 3-(2-Methoxyphenyl)propanoic Acid (Carboxylic Acid) int->prod k₂ oxidant1 [Oxidant] oxidant1->int oxidant2 Excess [Oxidant] oxidant2->prod

Caption: Proposed oxidation pathway of this compound.

The experimental approach will focus on determining the reaction order with respect to the alcohol and the oxidant, calculating the rate constants at various temperatures, and determining the activation parameters for the initial oxidation step (k₁). This is typically achieved by maintaining pseudo-first-order conditions, where the concentration of one reactant (the alcohol) is kept in large excess compared to the other (the oxidant).[1]

Experimental Workflow

The overall process for a kinetic study involves careful preparation, precise execution of the reaction under controlled conditions, and rigorous data analysis.

Experimental_Workflow A 1. Reagent & Solution Preparation B 2. Temperature Equilibration (Thermostated Bath) A->B C 3. Reaction Initiation (Mixing Reactants) B->C D 4. Progress Monitoring (e.g., UV-Vis Spectroscopy) C->D E 5. Data Acquisition (Absorbance vs. Time) D->E F 6. Kinetic Analysis (Plotting, Rate Constant Calculation) E->F G 7. Product Confirmation (GC-MS, NMR) F->G Validation

Caption: General experimental workflow for the kinetic study.

Detailed Experimental Protocols

Materials and Equipment
  • Substrate: this compound (high purity)

  • Oxidant: Potassium dichromate(VI) (K₂Cr₂O₇) or N-Bromosuccinimide (NBS)[5][6]

  • Acid: Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄)[2][5]

  • Solvent: Aqueous acetic acid or another suitable inert solvent

  • Quenching Agent: Potassium iodide (KI) solution (if using titrimetric method)[4]

  • Titrant: Standardized sodium thiosulfate (Na₂S₂O₃) solution (if using titrimetric method)[4]

  • Equipment:

    • UV-Vis Spectrophotometer with thermostated cell holder[1]

    • Constant temperature water bath[4][7]

    • Volumetric flasks, pipettes, and burettes

    • Magnetic stirrer and stir bars

    • Stopwatch

    • GC-MS or NMR spectrometer for product analysis[8]

Protocol 1: Spectrophotometric Method

This protocol is suitable for reactions involving a colored species like the dichromate(VI) ion, which changes color upon reduction.[3]

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in the chosen solvent.

    • Prepare a 0.002 M stock solution of K₂Cr₂O₇.

    • Prepare a 1.0 M solution of H₂SO₄.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • In a reaction vessel (e.g., a beaker), pipette a volume of the alcohol stock solution to achieve the desired excess concentration (e.g., 0.02 M).

    • Add the required volume of H₂SO₄ to make the solution acidic (e.g., 0.1 M).

    • Add solvent to reach a near-final volume, leaving space for the oxidant.

    • Place the vessel in a constant temperature water bath (e.g., 303 K) and allow it to equilibrate for at least 20 minutes.[6]

    • To initiate the reaction, rapidly add a small, precise volume of the K₂Cr₂O₇ stock solution (e.g., to achieve a final concentration of 0.0001 M) and start the stopwatch simultaneously.

    • Immediately transfer a portion of the reaction mixture to a cuvette in the thermostated cell holder of the UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance of the Cr₂O₇²⁻ ion at its λ_max (around 350 nm or 440 nm) at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

Protocol 2: Titrimetric (Iodometric) Method

This protocol is useful for oxidants like NBS where the concentration of unreacted oxidant can be determined by titration.[4][6]

  • Reaction Setup:

    • Set up the reaction mixture with an excess of the alcohol in a thermostated water bath as described in Protocol 1.[4]

    • Initiate the reaction by adding the oxidant (e.g., NBS) stock solution.

  • Monitoring:

    • At regular time intervals, withdraw a 5 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing an ice-cold solution of 10% potassium iodide (KI).[4] The unreacted oxidant will liberate iodine.

    • Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator.

  • Data Analysis:

    • The concentration of the oxidant at each time point is calculated from the titration volume.

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of log[Oxidant] versus time.

Data Presentation

Quantitative data from kinetic experiments should be organized into tables to facilitate comparison and analysis. The following are template tables for presenting results.

Table 1: Effect of Reactant Concentrations on the Pseudo-First-Order Rate Constant (k_obs) at 303 K

[Substrate] (mol dm⁻³)[Oxidant] (mol dm⁻³)[H⁺] (mol dm⁻³)k_obs (s⁻¹)
0.010.00010.1Value
0.020.00010.1Value
0.040.00010.1Value
0.020.00020.1Value
0.020.00040.1Value
0.020.00010.2Value
0.020.00010.4Value

Note: This table is used to determine the order of the reaction with respect to each reactant.

Table 2: Effect of Temperature on the Reaction Rate and Activation Parameters

Temperature (K)k_obs (s⁻¹)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
303Value\multirow{4}{}{Value}\multirow{4}{}{Value}\multirow{4}{}{Value}\multirow{4}{}{Value}
308Value
313Value
318Value

Note: Activation parameters are calculated from the Eyring and Arrhenius plots derived from the temperature-dependent rate constants.[1]

References

Application Notes and Protocols for 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Methoxyphenyl)propan-1-ol is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. Phenylpropanoids exhibit a wide range of biological activities, and compounds with a 2-methoxyphenol moiety, in particular, have been investigated for their antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The following application notes provide detailed protocols for in vitro assays to characterize the potential bioactivity of this compound.

Application Note 1: Assessment of Antioxidant Activity using a DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay is a common and rapid method to screen for antioxidant activity.[4]

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine. This color change is proportional to the concentration of the antioxidant and can be measured spectrophotometrically at approximately 517 nm.

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve 4 mg of DPPH in 50 mL of methanol. Store in the dark at 4°C.

  • Test Compound Stock Solution (10 mM): Dissolve 16.6 mg of this compound (MW: 166.22 g/mol ) in 10 mL of methanol.

  • Test Compound Working Solutions: Prepare serial dilutions from the stock solution in methanol to achieve final assay concentrations ranging from 1 µM to 1000 µM.

  • Ascorbic Acid Stock Solution (1 mM): Dissolve 1.76 mg of ascorbic acid in 10 mL of methanol. Prepare fresh serial dilutions for use as a positive control.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or ascorbic acid to respective wells.

  • Add 100 µL of methanol to the blank wells.

  • Add 100 µL of the 0.2 mM DPPH solution to all wells except the blank.

  • To the blank wells, add 100 µL of methanol instead of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Where:

  • Abs_control is the absorbance of the DPPH solution without the test compound.

  • Abs_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µM)
This compound150.5 ± 12.3
Ascorbic Acid (Positive Control)25.8 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.2 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Solution to Wells prep_dpph->add_dpph prep_cmpd Prepare Serial Dilutions of This compound add_cmpd Add 100 µL of Compound/ Control to 96-well Plate prep_cmpd->add_cmpd prep_ctrl Prepare Serial Dilutions of Ascorbic Acid (Control) prep_ctrl->add_cmpd add_cmpd->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Determine IC50 Value calc_inhib->calc_ic50

Workflow for the DPPH radical scavenging assay.

Application Note 2: Evaluation of Cytotoxicity using the MTT Assay

Objective: To assess the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The solubilized formazan can be quantified by measuring its absorbance, which is directly proportional to the number of living cells. A reduction in absorbance indicates a loss of cell viability.

Experimental Protocol

1. Materials and Reagents:

  • HeLa (human cervical cancer) cell line

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plate

2. Cell Culture:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells every 2-3 days to maintain exponential growth.

3. Assay Procedure:

  • Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compound or doxorubicin. Include untreated control wells (medium only) and vehicle control wells (medium with 0.5% DMSO).

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: The percentage of cell viability is calculated as follows:

% Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Where:

  • Abs_sample is the absorbance of cells treated with the test compound.

  • Abs_control is the absorbance of untreated or vehicle-treated cells.

  • Abs_blank is the absorbance of the medium alone.

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation

Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells

CompoundIC50 (µM)
This compound75.2 ± 8.9
Doxorubicin (Positive Control)0.8 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Diagram

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Nrf2 Nrf2 ROS->Nrf2 activates Antioxidant This compound (Antioxidant) Antioxidant->ROS scavenges Apoptosis Apoptosis Cell_Damage->Apoptosis leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AOX_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AOX_Enzymes promotes transcription of AOX_Enzymes->ROS neutralize

Simplified diagram of a cellular response to oxidative stress.

References

Application of 3-(2-Methoxyphenyl)propan-1-ol in Materials Science: An Overview of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive research of scientific literature and patent databases did not reveal specific, documented applications of 3-(2-Methoxyphenyl)propan-1-ol in materials science. The information presented herein is based on the chemical properties of the molecule and provides a prospective outlook on its potential applications. All experimental protocols and conceptual frameworks are hypothetical and intended to guide future research.

Introduction

This compound is an aromatic alcohol with a molecular formula of C₁₀H₁₄O₂.[1] Its structure, featuring a primary alcohol and a methoxy-substituted benzene ring, suggests its potential as a versatile building block in the synthesis of functional materials. The hydroxyl group offers a reactive site for polymerization and surface modification, while the methoxyphenyl group can impart specific physical and chemical properties to the resulting materials, such as thermal stability, hydrophobicity, and potentially optical or electronic activity.

Potential Applications in Materials Science

While no concrete examples are present in the current body of scientific literature, the chemical structure of this compound lends itself to several hypothetical applications in materials science.

Monomer for Polymer Synthesis

The primary alcohol group of this compound can readily undergo esterification or etherification reactions. This reactivity allows it to be used as a monomer for the synthesis of polyesters and polyethers. The incorporation of the 2-methoxyphenyl pendant group into the polymer backbone could influence the material's properties, such as increasing its glass transition temperature (Tg) and modifying its solubility and refractive index.

Surface Modification of Nanoparticles

The hydroxyl group can also be used to functionalize the surface of inorganic nanoparticles (e.g., silica, titania, zinc oxide).[2][3][4][5] This surface modification can improve the dispersion of nanoparticles in organic polymer matrices, leading to enhanced mechanical, optical, or thermal properties of the resulting nanocomposites. The methoxyphenyl group would render the nanoparticle surface more hydrophobic, improving compatibility with non-polar polymers.

Synthesis of Small Molecules for Organic Electronics

Derivatives of this compound could be synthesized to create novel organic semiconductors, liquid crystals, or components for light-emitting diodes (OLEDs). The aromatic core is a common feature in many electronically active organic materials.

Hypothetical Experimental Protocols

The following are speculative protocols for the potential use of this compound in materials science. These have not been experimentally validated.

Protocol 1: Synthesis of a Diacrylate Monomer for Polymer Networks

This protocol describes the hypothetical synthesis of a diacrylate monomer from this compound, which could be subsequently used in photopolymerization to form a crosslinked polymer network.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-(2-methoxyphenyl)propyl acrylate monomer.

Characterization: The structure of the synthesized monomer would be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation

As there is no quantitative data available from experimental studies on the application of this compound in materials science, a data table cannot be provided.

Visualizations

The following diagrams illustrate the hypothetical workflows and concepts discussed.

G cluster_synthesis Hypothetical Synthesis of a Polymerizable Monomer start This compound reaction Esterification Reaction start->reaction reactant Acryloyl Chloride reactant->reaction reagents Triethylamine, DCM reagents->reaction product 3-(2-Methoxyphenyl)propyl Acrylate (Monomer) reaction->product polymerization Photopolymerization product->polymerization final_product Crosslinked Polymer Network polymerization->final_product

Caption: Hypothetical workflow for the synthesis of a polymerizable monomer.

G cluster_modification Conceptual Surface Modification of a Nanoparticle nanoparticle Inorganic Nanoparticle (e.g., SiO2) with Surface Hydroxyls coupling Surface Reaction nanoparticle->coupling modifier This compound modifier->coupling modified_np Hydrophobically Modified Nanoparticle coupling->modified_np composite Nanocomposite with Improved Dispersion modified_np->composite matrix Polymer Matrix matrix->composite

Caption: Conceptual workflow for nanoparticle surface modification.

Conclusion

While this compound is commercially available, its application in materials science remains largely unexplored, with no significant presence in peer-reviewed literature or patents. Based on its chemical structure, it holds potential as a building block for polymers and as a surface modification agent for nanoparticles. The hypothetical protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers interested in exploring the use of this molecule in the development of new materials. Further research is necessary to validate these potential applications and to characterize the properties of any resulting materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on overcoming low yields in the synthesis of 3-(2-Methoxyphenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods involve the reduction of a carbonyl or carboxylic acid functionality. Key routes include:

  • Reduction of 3-(2-methoxyphenyl)propanoic acid or its ester derivative: This is a reliable method often employing strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Hydrogenation of 2-methoxycinnamaldehyde or 2-methoxycinnamyl alcohol: This route involves the reduction of an α,β-unsaturated aldehyde or alcohol, which requires careful selection of catalysts to achieve selectivity.

  • Grignard reaction: This involves the reaction of a Grignard reagent, such as 2-methoxyphenylmagnesium bromide, with an appropriate electrophile like ethylene oxide. This method can be effective but is highly sensitive to reaction conditions.

Q2: My yield is consistently low. What are the general areas I should investigate?

A2: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Purity of starting materials: Impurities in your starting materials can lead to side reactions or poison catalysts.

  • Reaction conditions: Suboptimal temperature, reaction time, or stoichiometry of reagents can result in incomplete reactions or the formation of byproducts.

  • Atmospheric moisture and oxygen: Many of the reagents used, particularly organometallics and strong hydrides, are sensitive to moisture and air.

  • Inefficient purification: The desired product may be lost during workup and purification steps.

Q3: How can I minimize the formation of side products during the reduction of 2-methoxycinnamaldehyde?

A3: The primary challenge in reducing 2-methoxycinnamaldehyde is the selective reduction of the aldehyde group without affecting the carbon-carbon double bond, or vice-versa. To favor the formation of this compound (which requires reduction of both the aldehyde and the double bond), catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is typically employed. For the selective reduction of the aldehyde to the corresponding cinnamyl alcohol, specialized reducing agents or carefully controlled conditions are necessary. Over-reduction to the saturated hydrocarbon is also a possibility.

Q4: What are the key challenges when using a Grignard-based synthesis for this molecule?

A4: Grignard reactions are notoriously sensitive. Key challenges include:

  • Initiation of the Grignard reagent formation: The surface of the magnesium metal may be passivated by a layer of magnesium oxide, preventing the reaction from starting.

  • Moisture contamination: Grignard reagents are strong bases and will be quenched by any protic source, including water. All glassware and solvents must be scrupulously dried.

  • Side reactions: Wurtz coupling of the aryl halide to form a biaryl impurity is a common side reaction.

Troubleshooting Guides

Route 1: Reduction of 3-(2-methoxyphenyl)propanoic Acid/Ester with LiAlH₄
Observed Issue Potential Cause(s) Troubleshooting Suggestions
Low to no conversion of starting material. 1. Inactive LiAlH₄. 2. Insufficient amount of LiAlH₄. 3. Reaction temperature too low.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch. 2. Ensure at least a stoichiometric amount of hydride is used, and consider a slight excess. 3. While the reaction is often performed at 0 °C to control exothermicity, it may require warming to room temperature or gentle reflux to go to completion.
Formation of a complex mixture of products. 1. Over-reduction of other functional groups in the molecule. 2. Cleavage of the methoxy group under harsh conditions.1. If other reducible functional groups are present, consider using a milder reducing agent or protecting the sensitive groups. 2. Avoid prolonged reaction times at high temperatures.
Difficult workup procedure leading to product loss. 1. Formation of gelatinous aluminum salts that are difficult to filter. 2. Emulsion formation during aqueous extraction.1. Employ a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Route 2: Catalytic Hydrogenation of 2-Methoxycinnamaldehyde
Observed Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete reaction or slow reaction rate. 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure. 3. Poor mass transfer of hydrogen.1. Use fresh catalyst. Ensure the substrate is free of catalyst poisons like sulfur compounds. 2. Increase the hydrogen pressure within safe limits of the equipment. 3. Ensure vigorous stirring to facilitate the dissolution of hydrogen in the reaction mixture.
Formation of 2-methoxycinnamyl alcohol (incomplete reduction). 1. Insufficient reaction time or hydrogen. 2. Catalyst selectivity.1. Increase the reaction time or ensure a continuous supply of hydrogen. 2. While Pd/C is generally effective for full reduction, consider a more active catalyst if the double bond is resistant to hydrogenation.
Formation of byproducts through over-reduction or side reactions. 1. Hydrogenolysis of the methoxy group. 2. Reduction of the aromatic ring under harsh conditions.1. Use milder reaction conditions (lower temperature and pressure). 2. Avoid highly active catalysts like Rhodium on alumina unless necessary, and use lower temperatures.

Experimental Protocols

Protocol 1: Reduction of Ethyl 3-(2-methoxyphenyl)propanoate with LiAlH₄
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve ethyl 3-(2-methoxyphenyl)propanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Completion and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup and Purification: Stir the resulting mixture until a white, granular precipitate forms. Filter the solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Catalytic Hydrogenation of 2-Methoxycinnamaldehyde
  • Setup: To a hydrogenation vessel, add 2-methoxycinnamaldehyde (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate. Add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitoring and Completion: Monitor the reaction progress by TLC or gas chromatography. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_reduction Route 1: Reduction cluster_hydrogenation Route 2: Hydrogenation Starting Material 1 3-(2-methoxyphenyl)propanoic acid/ester Reaction 1 Reduction with LiAlH4 in THF Starting Material 1->Reaction 1 Workup 1 Quenching and Extraction Reaction 1->Workup 1 Purification Column Chromatography / Distillation Workup 1->Purification Starting Material 2 2-Methoxycinnamaldehyde Reaction 2 Catalytic Hydrogenation (Pd/C, H2) Starting Material 2->Reaction 2 Workup 2 Filtration Reaction 2->Workup 2 Workup 2->Purification Final Product This compound Purification->Final Product

Caption: Synthetic workflow for this compound.

troubleshooting_yield Low_Yield Low Yield Observed Check_Purity 1. Check Starting Material Purity (NMR, GC-MS) Low_Yield->Check_Purity Impure Starting Material? Optimize_Conditions 2. Optimize Reaction Conditions Low_Yield->Optimize_Conditions Incomplete Reaction? Anhydrous_Technique 3. Ensure Anhydrous/Inert Technique Low_Yield->Anhydrous_Technique Reagent Quenching? Review_Purification 4. Review Purification Method Low_Yield->Review_Purification Product Loss During Workup? Purify_Material Purify_Material Check_Purity->Purify_Material If impure Adjust_Temp_Time Adjust_Temp_Time Optimize_Conditions->Adjust_Temp_Time If incomplete Dry_Glassware_Solvents Dry_Glassware_Solvents Anhydrous_Technique->Dry_Glassware_Solvents If moisture suspected Modify_Chromatography Modify_Chromatography Review_Purification->Modify_Chromatography If purification is inefficient

Caption: Troubleshooting logic for low yield issues.

Identifying and removing impurities from 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from 3-(2-Methoxyphenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound typically originate from the synthetic route employed. Common methods for its synthesis include the reduction of 3-(2-methoxyphenyl)propanoic acid or its esters, or the reduction of 2-methoxycinnamaldehyde derivatives.

Potential Impurities:

  • Unreacted Starting Materials:

    • 3-(2-methoxyphenyl)propanoic acid

    • (E)-3-(2-methoxyphenyl)prop-2-en-1-ol (2-methoxycinnamyl alcohol)

    • 2-Methoxycinnamaldehyde

  • By-products from Synthesis:

    • From reduction of carboxylic acid: Incomplete reduction can leave starting material. Over-reduction of other functional groups is less common for this specific molecule.

    • From reduction of cinnamaldehyde: Incomplete reduction of the aldehyde or the double bond can result in 2-methoxycinnamyl alcohol or 3-(2-methoxyphenyl)propanal, respectively.

  • Solvent Residues: Solvents used during synthesis and purification (e.g., diethyl ether, tetrahydrofuran, ethyl acetate, hexanes).

  • Reagent-Related Impurities: By-products from reducing agents.

Q2: How can I identify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating volatile impurities and obtaining their mass spectra, which aids in identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and quantifying the purity of the main compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present in significant amounts. Characteristic signals can be used to identify specific impurities.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Flash Column Chromatography: A highly effective method for removing both more and less polar impurities. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Fractional Distillation (under reduced pressure): Suitable for removing impurities with significantly different boiling points. Given the high boiling point of this compound (approximately 271 °C at atmospheric pressure), vacuum distillation is necessary to prevent degradation.[1]

Troubleshooting Guides

Low Purity After Synthesis
Problem Possible Cause Troubleshooting Steps
Presence of starting material (e.g., 3-(2-methoxyphenyl)propanoic acid or 2-methoxycinnamaldehyde) Incomplete reaction.- Extend the reaction time.- Increase the stoichiometry of the reducing agent.- Ensure the reaction temperature is optimal.
Presence of partially reduced intermediates (e.g., 2-methoxycinnamyl alcohol) Insufficient reducing agent or reaction time for complete reduction of all functional groups.- Use a stronger reducing agent if applicable.- Increase the amount of reducing agent and/or prolong the reaction time.
Broad peaks or unexpected signals in NMR Presence of multiple, structurally similar impurities.- Utilize 2D NMR techniques (e.g., COSY, HSQC) for better structural elucidation.- Compare the spectra with known spectra of potential impurities.
Purification Challenges
Problem Possible Cause Troubleshooting Steps
Poor separation in flash chromatography Inappropriate solvent system.- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound "oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound or impurities are preventing crystallization.- Use a lower-boiling point solvent system.- Attempt purification by another method like chromatography before recrystallization.
Low recovery after fractional distillation - Product decomposition at high temperatures.- Inefficient separation.- Ensure a sufficiently low pressure (high vacuum) to lower the boiling point.- Use a fractionating column with appropriate theoretical plates for the separation.- Ensure the distillation apparatus is well-insulated.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injector: 250 °C, splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the obtained mass spectra of the impurity peaks with a spectral library (e.g., NIST) to identify potential structures.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₀H₁₄O₂166.22~271 (at 760 mmHg)[1]
3-(2-methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20Decomposes
(E)-3-(2-methoxyphenyl)prop-2-en-1-olC₁₀H₁₂O₂164.20-
2-MethoxycinnamaldehydeC₁₀H₁₀O₂162.19-

Note: Boiling points for impurities may not be readily available and are often determined experimentally if needed for distillation purposes.

Visualizations

Impurity_Identification_Workflow Crude_Product Crude this compound Analysis Analytical Techniques Crude_Product->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR Decision Impurity Profile Identified? GCMS->Decision HPLC->Decision NMR->Decision Purification Purification Required Decision->Purification Yes Pure_Product Pure Product Decision->Pure_Product No Purification->Pure_Product

Caption: Workflow for Impurity Identification and Purification.

Purification_Logic Start Crude Product Analysis Impurity_Type Identify Impurity Type Start->Impurity_Type Volatile Volatile Impurities (Different B.P.) Impurity_Type->Volatile Different Boiling Points NonVolatile Non-Volatile/Polar Impurities Impurity_Type->NonVolatile Similar B.P. / Polarity Difference Distillation Fractional Distillation Volatile->Distillation Chromatography Flash Chromatography NonVolatile->Chromatography End Pure Product Distillation->End Chromatography->End

Caption: Logic for Selecting the Appropriate Purification Method.

References

Technical Support Center: Crystallization of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3-(2-Methoxyphenyl)propan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of this compound at room temperature?

A1: The physical state of this compound at room temperature is not consistently reported in the literature, suggesting it may be a low-melting solid or an oil. Its isomer, 3-(4-methoxyphenyl)-1-propanol, has a melting point of 26°C, which indicates that the target compound may also have a melting point near room temperature.[1]

Q2: I am not getting any crystals, only an oil. What should I do?

A2: This phenomenon, known as "oiling out," is common for compounds with low melting points or when the solution is supersaturated at a temperature above the compound's melting point. To address this, you can try the following:

  • Lower the crystallization temperature: After dissolving the compound in a hot solvent, allow it to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Use a different solvent or a solvent mixture: A solvent in which the compound is less soluble at lower temperatures may promote crystal formation. Experiment with solvent pairs, such as ethanol/water or ethyl acetate/hexane.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of crystalline product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling.

  • Premature crystallization: If the compound crystallizes too early, for instance during hot filtration, you may lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No crystals form upon cooling The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Try a different solvent in which the compound is less soluble at cold temperatures.
The compound "oils out" instead of crystallizing The melting point of the compound is lower than the temperature of the solution when it becomes supersaturated.- Reheat the solution to redissolve the oil, then cool it more slowly.- Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then cool slowly.- Vigorously stir the solution as the oil begins to form to break it up and encourage nucleation.
Crystals are very small or appear as a powder Crystallization occurred too rapidly.- Use a solvent in which the compound is more soluble at high temperatures and less soluble at low temperatures.- Allow the solution to cool more slowly to promote the growth of larger crystals.- Reduce the rate of stirring or agitation during cooling.
Crystals are discolored or contain visible impurities Impurities were not effectively removed during the process.- Perform a hot filtration to remove any insoluble impurities before cooling.- Add activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling.- Recrystallize the product a second time.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • If the compound dissolves readily at room temperature, the solvent is likely too good for crystallization. If it is insoluble, gently heat the test tube.

  • A good crystallization solvent will dissolve the compound when hot but show low solubility when cooled.

  • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.

Protocol 2: Single-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Physicochemical Data of Isomers

Since specific data for this compound is limited, the properties of its isomers can provide useful guidance for crystallization attempts.

Compound CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound10493-37-5166.22Not specified271.2 @ 760 mmHg[2]
3-(3-Methoxyphenyl)propan-1-ol50799-73-0166.22Solid (melting point not specified)Not specified
3-(4-Methoxyphenyl)propan-1-ol5406-18-8166.2226[1]164 @ 18 mmHg[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Crystallization start Start Crystallization dissolve Dissolve compound in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Yes no_crystals No crystals form observe->no_crystals No oil_out Compound oils out observe->oil_out Oil end Successful Crystallization crystals->end evaporate Evaporate some solvent no_crystals->evaporate reheat_cool Reheat to dissolve, cool slower oil_out->reheat_cool add_antisolvent Add anti-solvent oil_out->add_antisolvent evaporate->cool reheat_cool->cool add_antisolvent->cool

Caption: Troubleshooting workflow for crystallization experiments.

ProblemCauseSolution Common Crystallization Problems and Solutions cluster_solutions prob1 Problem: Oiling Out Cause: Low melting point or high supersaturation at warm temperatures Solution 1: Slower cooling Solution 2: Use less solvent Solution 3: Change solvent system sol1 Modify Procedure prob1:s1->sol1 sol2 Adjust Solvent prob1:s2->sol2 prob1:s3->sol2 prob2 Problem: No Crystal Formation Cause: Solution is not supersaturated Solution 1: Evaporate excess solvent Solution 2: Cool to lower temperature Solution 3: Scratch flask or add seed crystal prob2:s2->sol1 prob2:s1->sol2 sol3 Induce Nucleation prob2:s3->sol3 prob3 Problem: Poor Yield Cause: Too much solvent used or premature crystallization Solution 1: Use minimum hot solvent Solution 2: Ensure slow cooling Solution 3: Pre-heat filtration apparatus prob3:s2->sol1 prob3:s3->sol1 prob3:s1->sol2

Caption: Relationship between problems, causes, and solutions.

References

Improving the stability and storage of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 3-(2-Methoxyphenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as an aromatic alcohol, is susceptible to degradation through several pathways. The primary factors include:

  • Oxidation: The alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid. The presence of the electron-donating methoxy group on the aromatic ring can also increase susceptibility to oxidative degradation. Exposure to air (oxygen) and certain metal ions can catalyze this process.

  • Light Exposure (Photodegradation): Aromatic compounds can be sensitive to light, which can provide the energy to initiate degradation reactions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • pH: Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways.

  • Incompatible Reagents: Contact with strong oxidizing agents, strong acids, and acid chlorides can lead to rapid decomposition.

Q2: How can I visually detect if my sample of this compound has degraded?

A2: While analytical techniques are required for definitive assessment, visual inspection can provide initial clues of degradation. Look for:

  • Color Change: A pure sample should be a colorless to pale yellow liquid. The development of a more intense yellow or brown color can indicate the formation of degradation products.

  • Precipitate Formation: The appearance of solid material in the liquid could signify the formation of insoluble impurities or polymers.

  • Change in Odor: While subjective, any significant change from the characteristic odor of the compound may suggest chemical transformation.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. For frequent use, consider transferring aliquots to smaller vials to minimize repeated exposure of the bulk material to air.

  • Light: Protect from light by storing in an amber-colored vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container made of an inert material such as glass.

Q4: Are there any common laboratory reagents that are incompatible with this compound?

A4: Yes, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide) can oxidize the alcohol group.

  • Strong Acids: (e.g., sulfuric acid, nitric acid) can catalyze dehydration or other reactions.

  • Acid Chlorides and Anhydrides: Can react with the alcohol to form esters.

  • Alkali Metals: (e.g., sodium, potassium) will react with the alcohol to release hydrogen gas.

Troubleshooting Guides

Issue 1: Unexpected peak in HPLC analysis of a stored sample.
Possible Cause Troubleshooting Step Expected Outcome
Oxidative Degradation 1. Sparge the sample solvent with nitrogen before use. 2. Prepare the sample under an inert atmosphere (glove box or Schlenk line). 3. Re-analyze the sample.The unexpected peak should be significantly reduced or absent if oxidation during sample preparation was the cause.
Photodegradation 1. Prepare and handle the sample under low-light conditions or using amber vials. 2. Re-analyze the sample.If the impurity was formed due to light exposure during sample handling, its peak area should decrease.
Contaminated Solvent/Reagent 1. Analyze a blank (solvent only). 2. Use fresh, HPLC-grade solvents to prepare a new sample.A peak in the blank indicates solvent contamination. Using fresh solvents should resolve the issue if the original solvent was the source.
Inherent Sample Degradation 1. If the above steps do not resolve the issue, the impurity is likely present in the stored sample. 2. Proceed with the "Protocol for Forced Degradation Study" to identify the degradant.Identification of the degradation product will help in optimizing storage conditions and stabilization strategies.
Issue 2: The compound develops a yellow or brown color over time.
Possible Cause Troubleshooting Step Expected Outcome
Oxidation 1. Purge the headspace of the storage container with an inert gas (nitrogen or argon) before sealing. 2. Consider adding an antioxidant (see Protocol for Stabilization).The rate of color development should be significantly reduced.
Light Exposure 1. Store the compound in an amber vial or wrap the container in aluminum foil. 2. Store in a dark cabinet or drawer.Color formation due to photodegradation will be minimized.
High Storage Temperature 1. Transfer the compound to a refrigerator (2-8 °C) for long-term storage.Lower temperatures will slow down the rate of degradation reactions that cause color change.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.[2][3][4]

1. Objective: To identify potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

2. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% v/v)

  • HPLC system with a suitable C18 column and UV detector

  • pH meter

  • Oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

    • If no significant degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At 1, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

    • If no significant degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • At appropriate time points, withdraw an aliquot, dilute to a final concentration of approximately 100 µg/mL with the mobile phase, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose to dry heat at 80°C in an oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in methanol, dilute to a final concentration of approximately 100 µg/mL, and analyze by HPLC.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 100 µg/mL in methanol) in a photostability chamber.

    • Expose the solution to a light source according to ICH Q1B guidelines.

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any new peaks that appear. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Protocol 2: Stabilization with Antioxidants

This protocol outlines a method to evaluate the effectiveness of common antioxidants in preventing the degradation of this compound.

1. Objective: To determine the optimal antioxidant and its concentration to improve the storage stability of this compound.

2. Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • α-Tocopherol (Vitamin E)

  • Ascorbic acid

  • Ethanol or another suitable solvent

  • HPLC system

  • Accelerated stability chamber (e.g., 40°C / 75% RH)

3. Procedure:

  • Preparation of Samples:

    • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

    • Prepare stock solutions of the antioxidants (BHT, α-tocopherol, ascorbic acid) in ethanol (e.g., 1 mg/mL).

    • Prepare the following samples in separate vials:

      • Control: this compound solution without antioxidant.

      • BHT Samples: Add BHT stock solution to the compound solution to achieve final BHT concentrations of 0.01%, 0.05%, and 0.1% (w/w relative to the compound).

      • α-Tocopherol Samples: Prepare samples with 0.01%, 0.05%, and 0.1% α-tocopherol.

      • Ascorbic Acid Samples: Prepare samples with 0.01%, 0.05%, and 0.1% ascorbic acid.

  • Stability Study:

    • Analyze all samples at time zero (T=0) using a validated stability-indicating HPLC method to determine the initial purity.

    • Place one set of vials in an accelerated stability chamber (e.g., 40°C / 75% RH).

    • Place another set of vials under room temperature conditions, exposed to light and air.

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), withdraw samples from each condition and analyze by HPLC.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for all samples.

  • Quantify the formation of major degradation products.

  • Compare the stability of the samples with and without antioxidants and at different antioxidant concentrations.

Quantitative Data Summary (Hypothetical Example)

Condition Antioxidant (0.05%) % Purity after 4 weeks at 40°C Major Degradant Peak Area
ControlNone95.2%1.8
Sample ABHT99.1%0.3
Sample Bα-Tocopherol98.8%0.5
Sample CAscorbic Acid97.5%0.9

Visualizations

G cluster_storage Storage & Handling cluster_stabilization Stabilization Strategies Compound Compound Degraded_Compound Degraded_Compound Compound->Degraded_Compound Oxidation (Air) Compound->Degraded_Compound Photodegradation (Light) Compound->Degraded_Compound Thermal Stress (Heat) Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Degraded_Compound Inhibits Antioxidants Antioxidants Antioxidants->Degraded_Compound Inhibits Light_Protection Light_Protection Light_Protection->Degraded_Compound Inhibits Refrigeration Refrigeration Refrigeration->Degraded_Compound Slows

Caption: Logical relationship between degradation factors and stabilization strategies.

G Start Start Prepare_Stock Prepare Stock Solution (1 mg/mL in Methanol) Start->Prepare_Stock Stress_Conditions Apply Stress Condition Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C solid) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B) Stress_Conditions->Photo Sample_Aliquot Sample Aliquot at Time Points Acid->Sample_Aliquot Base->Sample_Aliquot Oxidation->Sample_Aliquot Thermal->Sample_Aliquot Photo->Sample_Aliquot Analyze_HPLC Analyze by HPLC-UV/MS Sample_Aliquot->Analyze_HPLC End End Analyze_HPLC->End

Caption: Experimental workflow for the forced degradation study.

References

Common side reactions in the synthesis of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(2-Methoxyphenyl)propan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, categorized by the synthetic method.

Method 1: Reduction of Ethyl 2-Methoxycinnamate

This method involves the reduction of the ester and the conjugated double bond of ethyl 2-methoxycinnamate, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Issue 1: Incomplete reduction, presence of an unsaturated alcohol.

  • Question: My final product shows the presence of 3-(2-methoxyphenyl)prop-2-en-1-ol. How can I ensure complete reduction of the double bond?

  • Answer: The presence of the unsaturated alcohol indicates that the double bond was not fully reduced. This can happen with insufficient reducing agent or non-optimal reaction conditions. To favor the formation of the saturated alcohol, this compound, consider the following:

    • Mode of Addition: A "normal addition," where the cinnamate ester is added to a solution of LiAlH₄, generally favors the reduction of both the ester and the conjugated double bond.[1][2] In contrast, an "inverse addition" (adding the hydride to the ester) can sometimes selectively reduce the carbonyl group.[1]

    • Excess Reagent: Ensure a sufficient excess of LiAlH₄ is used to reduce both functional groups.

    • Reaction Time and Temperature: Longer reaction times and slightly elevated temperatures (refluxing in THF, for example) can drive the reaction to completion.

Issue 2: Low overall yield.

  • Question: The yield of my desired product is lower than expected. What are the potential causes?

  • Answer: Low yields can result from several factors:

    • Moisture: LiAlH₄ reacts violently with water.[3] Ensure all glassware is thoroughly dried and anhydrous solvents are used.

    • Work-up Procedure: The quenching and work-up of the reaction are critical. Improper quenching can lead to the formation of aluminum salts that may trap the product. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

    • Purification: The product may be lost during purification. Ensure proper chromatographic conditions if column chromatography is used for purification.

Side ProductContributing FactorMitigation Strategy
3-(2-methoxyphenyl)prop-2-en-1-olInsufficient reducing agent, "inverse addition"Use "normal addition" and a sufficient excess of LiAlH₄. Increase reaction time and/or temperature.[1][2]
Unreacted Ethyl 2-methoxycinnamateIncomplete reactionIncrease reaction time, temperature, and ensure sufficient LiAlH₄.
Polymeric materialsImproper quenching of the reactionFollow a careful and established work-up procedure for LiAlH₄ reactions.
Method 2: Catalytic Hydrogenation of 2-Methoxycinnamonitrile

This route involves the reduction of a nitrile to a primary amine, which would then need to be converted to the alcohol. However, direct reduction of the nitrile is a key step where side reactions can occur.

Issue: Formation of secondary and tertiary amines.

  • Question: My product mixture contains significant amounts of bis(3-(2-methoxyphenyl)propyl)amine and tris(3-(2-methoxyphenyl)propyl)amine. How can I avoid this?

  • Answer: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles.[4][5] The initially formed primary amine can react with intermediate imines. To minimize this:

    • Catalyst Choice: Some catalysts, like Raney Nickel or Cobalt, have been traditionally used for nitrile hydrogenation.[4] More modern catalyst systems may offer higher selectivity.

    • Reaction Conditions: The reaction is often carried out in the presence of ammonia or a primary amine to compete with the product amine in reacting with the imine intermediate, thus favoring the formation of the desired primary amine.

    • Acidic Additives: The use of acidic additives can protonate the primary amine, reducing its nucleophilicity and preventing further reaction.[4]

Side ProductContributing FactorMitigation Strategy
Bis(3-(2-methoxyphenyl)propyl)amine (Secondary Amine)Reaction of the primary amine with an imine intermediateUse of ammonia or a primary amine in the reaction mixture. Employ specific catalysts known for high selectivity.[4][5]
Tris(3-(2-methoxyphenyl)propyl)amine (Tertiary Amine)Further reaction of the secondary amineSame as for the secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies involve:

  • Reduction of a Cinnamic Acid Derivative: Starting from 2-methoxycinnamic acid or its esters and reducing both the carboxylic acid/ester and the double bond.

  • Grignard Reaction: While not straightforward for this specific isomer, a multi-step Grignard-based synthesis could be devised, for example, by reacting a suitable Grignard reagent with an epoxide.

  • Catalytic Hydrogenation: Hydrogenation of a nitrile like 2-methoxycinnamonitrile.

  • Hydroboration-Oxidation: This reaction on 2-allyl-anisole would provide the desired anti-Markovnikov alcohol.

Q2: I am considering a Grignard reaction starting from 2-methoxybenzaldehyde. What are the expected side reactions?

A2: If you were to use a Grignard reagent, for instance, with a sterically hindered ketone or aldehyde, you might encounter the following side reactions:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the carbonyl compound, leading to the formation of an enolate. Upon workup, this would regenerate the starting material.[6]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the carbonyl group via a hydride transfer, leading to an alcohol derived from the starting aldehyde or ketone rather than the desired addition product.[6]

Q3: How can I purify this compound from its side products?

A3: Purification is typically achieved through one of the following methods:

  • Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired alcohol from less polar starting materials or more polar diol byproducts. The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) is crucial for good separation.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method.

Experimental Protocols

Protocol 1: Reduction of Ethyl 2-Methoxycinnamate with LiAlH₄

Materials:

  • Ethyl 2-methoxycinnamate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (dilute)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-methoxycinnamate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and the washings, and wash sequentially with dilute HCl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

Synthesis_Pathways cluster_reduction Reduction of Ethyl 2-Methoxycinnamate cluster_hydrogenation Catalytic Hydrogenation of Nitrile start1 Ethyl 2-Methoxycinnamate product This compound start1->product LiAlH4 (excess), Normal Addition side1 3-(2-Methoxyphenyl)prop-2-en-1-ol start1->side1 LiAlH4 (insufficient), Inverse Addition start2 2-Methoxycinnamonitrile intermediate 3-(2-Methoxyphenyl)propan-1-amine start2->intermediate H2, Catalyst product2 This compound intermediate->product2 Diazotization/ Hydrolysis side2 Secondary/Tertiary Amines intermediate->side2 Further Reaction

Caption: Potential synthetic pathways to this compound and major side reactions.

Troubleshooting_Workflow cluster_issues Troubleshooting start Synthesis of this compound check_purity Analyze Crude Product (TLC, GC-MS, NMR) start->check_purity is_pure Product Pure? check_purity->is_pure end_product Pure Product is_pure->end_product Yes incomplete_reaction Incomplete Reaction/ Unwanted Side Products is_pure->incomplete_reaction No purify Purification (Column Chromatography/Distillation) end_product->purify If necessary identify_issue Identify Side Product(s) incomplete_reaction->identify_issue adjust_conditions Adjust Reaction Conditions (Reagents, Temp, Time) identify_issue->adjust_conditions adjust_conditions->start Retry Synthesis

Caption: A general workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: HPLC Analysis of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 3-(2-Methoxyphenyl)propan-1-ol in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering systematic approaches to problem-solving.

Issue 1: Poor Resolution or Co-elution with Impurities

Question: My chromatogram shows poor resolution between the main peak of this compound and an impurity. How can I improve the separation?

Answer: Poor resolution is a common challenge that can be addressed by systematically optimizing several chromatographic parameters. The key is to alter the selectivity (α), efficiency (N), and retention factor (k) of your method.[1][2][3]

Troubleshooting Workflow:

G start Poor Resolution/ Co-elution step1 Optimize Mobile Phase Composition start->step1 step2 Change Stationary Phase step1->step2 If resolution is still poor step3 Adjust Temperature step2->step3 If resolution is still poor step4 Modify Flow Rate step3->step4 For fine-tuning end Resolution Improved step4->end

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition: The mobile phase composition is a powerful tool for adjusting selectivity.[3][4]

    • Adjust Organic Solvent Ratio (Isocratic Elution): If you are using a reversed-phase method (e.g., with a C18 column), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time and may improve separation.[1][2]

    • Change Organic Solvent: The choice of organic solvent can significantly impact selectivity.[5] Acetonitrile, methanol, and tetrahydrofuran have different properties that influence interactions with the analyte and stationary phase.[6] If you are using methanol, try switching to acetonitrile, or vice versa.

    • Introduce a Gradient: If isocratic elution is insufficient, a gradient elution can enhance the resolution of complex samples with closely eluting peaks.[7][8] Start with a shallow gradient and then optimize the slope to improve the separation of the target peaks.

    • Adjust pH (if applicable): While this compound is a neutral compound, impurities may be ionizable. Adjusting the mobile phase pH can alter the retention of these impurities, thereby improving resolution.[1][9]

  • Change the Stationary Phase: The stationary phase chemistry is a critical factor in achieving desired selectivity.[2][10]

    • Consider a Phenyl Column: For aromatic compounds like this compound, a phenyl stationary phase can provide alternative selectivity compared to standard C18 columns due to π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[5][11]

    • Evaluate Different C18 Chemistries: Not all C18 columns are the same.[10] Columns from different manufacturers can have variations in surface chemistry and end-capping, leading to different selectivities.

  • Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both retention and selectivity.[7][12]

    • Increase Temperature: Higher temperatures generally lead to sharper peaks and shorter retention times.[2][5] This can sometimes improve resolution, but it may also decrease selectivity in some cases.

    • Decrease Temperature: Lowering the temperature can sometimes enhance separation by increasing the interaction between the analyte and the stationary phase.[13]

  • Modify the Flow Rate: The flow rate of the mobile phase impacts column efficiency and analysis time.[12]

    • Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also lengthen the run time.[12][13]

Issue 2: Peak Tailing

Question: The peak for this compound is tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Workflow:

G start Peak Tailing step1 Check for Column Overload start->step1 step2 Investigate Secondary Interactions step1->step2 If not overloaded step3 Ensure Proper Sample Dissolution step2->step3 If tailing persists end Symmetrical Peak step3->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.

    • Recommendation: Reduce the injection volume or the concentration of the sample.

  • Investigate Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Recommendation: While this compound is neutral, residual silanols on silica-based columns can sometimes cause issues. If you are using a mobile phase with a pH where silanols might be ionized (typically above pH 3.5), consider using a well-end-capped column or adding a small amount of a competitive amine (like triethylamine) to the mobile phase if basic impurities are suspected.[14]

  • Ensure Proper Sample Dissolution: The sample should be dissolved in a solvent that is compatible with the mobile phase.

    • Recommendation: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is used for dissolution, ensure the injection volume is small to avoid peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound?

A1: A good starting point for method development would be a reversed-phase method. Based on a method for a similar compound, 3-(3-Methoxyphenoxy)propane-1,2-diol, you can adapt the following conditions.[15]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 274 nm (based on the methoxyphenyl group)
Injection Volume 10 µL

Q2: Should I use acetonitrile or methanol as the organic solvent?

A2: Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC.[9] The choice can affect selectivity.[6] For aromatic compounds, methanol can sometimes enhance selectivity on phenyl-hexyl columns.[14] It is recommended to screen both solvents during method development to determine which provides the better resolution for your specific sample matrix.

SolventAdvantagesConsiderations
Acetonitrile Lower viscosity, lower UV cutoffHigher cost
Methanol Lower cost, can offer different selectivityHigher viscosity, higher UV cutoff

Q3: Is a chiral separation necessary for this compound?

A3: this compound is not a chiral molecule as it does not contain a stereocenter. Therefore, a chiral separation is not necessary.

Q4: How can I reduce the analysis time without sacrificing resolution?

A4: To reduce analysis time, you can:

  • Increase the flow rate: This will decrease the run time but may also reduce resolution.[12]

  • Use a shorter column or a column with a smaller particle size (UHPLC): Smaller particles can provide higher efficiency, allowing for faster separations without a significant loss in resolution.[2][12]

  • Increase the column temperature: This reduces mobile phase viscosity, allowing for higher flow rates at lower backpressures, and can sharpen peaks.[2][7]

  • Optimize the gradient: A steeper gradient can reduce the run time, but it may also decrease the resolution of closely eluting peaks.[16]

Experimental Protocols

Protocol 1: Generic Method Development for Resolution Improvement

This protocol outlines a systematic approach to improving the resolution of this compound.

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • HPLC grade solvents: Water, Acetonitrile, Methanol.

  • HPLC columns: C18 (e.g., 4.6 x 150 mm, 5 µm) and Phenyl (e.g., 4.6 x 150 mm, 5 µm).

  • Sample of this compound.

2. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B in 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 274 nm

  • Injection Volume: 10 µL

3. Optimization Steps:

  • Step 3.1: Mobile Phase Optimization:

    • If resolution is inadequate, adjust the gradient. Try a shallower gradient (e.g., 10-90% B in 40 minutes) to increase separation.

    • Replace Acetonitrile with Methanol and repeat the initial gradient run to assess changes in selectivity.

  • Step 3.2: Stationary Phase Evaluation:

    • If mobile phase optimization is insufficient, switch to a Phenyl column.

    • Repeat the optimized gradient from Step 3.1 with both Acetonitrile and Methanol as the organic modifier. Phenyl columns often show enhanced selectivity for aromatic compounds with methanol.[14]

  • Step 3.3: Temperature and Flow Rate Fine-Tuning:

    • Once the best column and mobile phase combination is identified, fine-tune the separation by adjusting the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) and flow rate (e.g., from 0.8 to 1.2 mL/min).

Logical Relationship Diagram:

G start Initial HPLC Run step1 Evaluate Resolution start->step1 decision1 Resolution Adequate? step1->decision1 step2 Optimize Mobile Phase (Gradient/Solvent) decision1->step2 No end Final Method decision1->end Yes decision2 Resolution Improved? step2->decision2 step3 Change Stationary Phase (e.g., to Phenyl) decision2->step3 No step4 Fine-tune Temperature and Flow Rate decision2->step4 Yes step3->step4 step4->end

Caption: Logical workflow for HPLC method development.

References

Preventing degradation of 3-(2-Methoxyphenyl)propan-1-ol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-(2-Methoxyphenyl)propan-1-ol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a primary alcohol that contains a methoxy-substituted benzene ring. It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceutical intermediates. Its chemical structure, consisting of a primary alcohol, a methoxy group, and an aromatic ring, dictates its reactivity and potential degradation pathways.

Q2: What are the main causes of degradation for this compound during experiments?

The primary causes of degradation for this compound are oxidation, exposure to strong acidic or basic conditions, and prolonged exposure to heat and light. As a primary alcohol, the hydroxyl group is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid.[1][2] The methoxy group and the aromatic ring can also be susceptible to degradation under harsh conditions.

Q3: How can I properly store this compound to prevent degradation?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.

Q4: What are the potential degradation products of this compound?

Under oxidative conditions, this compound can be converted to 3-(2-methoxyphenyl)propanal and further to 3-(2-methoxyphenyl)propanoic acid. Under atmospheric conditions with hydroxyl radicals, a similar compound, 3-methoxy-1-propanol, has been shown to degrade into products such as methyl formate, 3-hydroxypropyl formate, glycolaldehyde, and 3-methoxypropanal.[3][4] While not under typical lab conditions, this suggests the possibility of fragmentation of the molecule under radical-initiated reactions.

Troubleshooting Guides

Issue 1: Unexpected side products observed in my reaction mixture.

Possible Cause: Degradation of this compound due to reaction conditions.

Troubleshooting Steps:

  • Analyze the side products: Use analytical techniques such as HPLC, GC-MS, or NMR to identify the structure of the unexpected side products. This will provide clues about the degradation pathway. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier can be a good starting point for analysis.[5]

  • Review your reaction conditions:

    • Oxidizing agents: If your reaction involves oxidizing agents, even if they are not intended to react with the alcohol, you may be observing partial oxidation. Consider using milder or more selective oxidizing agents.

    • pH: Extreme acidic or basic conditions can catalyze degradation. If possible, adjust the pH of your reaction to be closer to neutral.

    • Temperature: High temperatures can promote thermal decomposition. Try running the reaction at a lower temperature.

    • Light: Protect your reaction from light, as photodegradation can occur with methoxy-substituted aromatic compounds.

Issue 2: Low yield of the desired product.

Possible Cause: Degradation of the starting material, this compound.

Troubleshooting Steps:

  • Check the purity of your starting material: Before starting the reaction, verify the purity of your this compound using an appropriate analytical method like HPLC or NMR.

  • Use a protecting group: If the alcohol functionality is interfering with your reaction or is being degraded, consider protecting it. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a common choice as it is stable to many reaction conditions and can be easily removed later.[6][7][8][9][10][11]

  • Optimize reaction conditions:

    • Reaction time: A shorter reaction time can minimize the exposure of the compound to potentially degrading conditions.

    • Solvent: Ensure the solvent is pure and dry.

    • Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation.

Data Presentation

Table 1: Potential Degradation Pathways and Products of this compound

Degradation PathwayTriggering ConditionPotential Degradation Products
OxidationOxidizing agents (e.g., KMnO₄, K₂Cr₂O₇)3-(2-Methoxyphenyl)propanal, 3-(2-Methoxyphenyl)propanoic acid
Acid/Base CatalysisStrong acids or basesDehydration products (alkenes), ethers
PhotodegradationUV or visible lightComplex mixture, potentially including aldehydes and carboxylic acids
Thermal DecompositionHigh temperaturesFragmentation products

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-(2-Methoxyphenyl)propanal (A mild oxidation protocol to minimize over-oxidation)

This protocol is a generalized procedure based on the oxidation of primary alcohols to aldehydes.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.

  • Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain pure 3-(2-methoxyphenyl)propanal.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole or triethylamine

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask.

  • Add imidazole (2.5 equivalents) or triethylamine (1.5 equivalents).

  • Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Visualizations

Degradation_Pathways This compound This compound 3-(2-Methoxyphenyl)propanal 3-(2-Methoxyphenyl)propanal This compound->3-(2-Methoxyphenyl)propanal Mild Oxidation (e.g., PCC, DMP) Other Degradation Products Other Degradation Products This compound->Other Degradation Products Harsh Conditions (Heat, Light, Strong Acid/Base) 3-(2-Methoxyphenyl)propanoic Acid 3-(2-Methoxyphenyl)propanoic Acid 3-(2-Methoxyphenyl)propanal->3-(2-Methoxyphenyl)propanoic Acid Strong Oxidation (e.g., KMnO4)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Reaction Planning cluster_1 Experiment Execution cluster_2 Troubleshooting Assess Reactivity Assess Reactivity Consider Protecting Group Consider Protecting Group Assess Reactivity->Consider Protecting Group Inert Atmosphere Inert Atmosphere Consider Protecting Group->Inert Atmosphere Control Temperature Control Temperature Inert Atmosphere->Control Temperature Protect from Light Protect from Light Control Temperature->Protect from Light Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Protect from Light->Monitor Reaction (TLC/HPLC) Analyze Side Products (HPLC, MS, NMR) Analyze Side Products (HPLC, MS, NMR) Monitor Reaction (TLC/HPLC)->Analyze Side Products (HPLC, MS, NMR) Unexpected Results Optimize Conditions Optimize Conditions Analyze Side Products (HPLC, MS, NMR)->Optimize Conditions

References

Refining the workup procedure for 3-(2-Methoxyphenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of 3-(2-Methoxyphenyl)propan-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before initiating the workup.
Inefficient extraction.Ensure the pH of the aqueous layer is appropriate for the product's state (neutral or basic for the alcohol). Use a suitable extraction solvent like diethyl ether or ethyl acetate and perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.[1][2]
Product loss during washing.Minimize the number of washes or use a less aggressive washing solution (e.g., saturated sodium bicarbonate instead of strong base) if the product has some water solubility. Washing with brine (saturated NaCl solution) in the final step can help break emulsions and reduce the solubility of the organic product in the aqueous layer.[1]
Persistent Emulsion During Extraction Formation of salts or soaps.Add a small amount of brine or a few drops of a saturated electrolyte solution to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion.
Vigorous shaking.Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase mixing without creating a stable emulsion.
Oily or Impure Product After Solvent Removal Presence of unreacted starting materials or byproducts.Purify the crude product using column chromatography on silica gel.[1][3] A solvent system of hexanes/ethyl acetate is often effective for separating phenylpropanols.[3]
Residual solvent.Ensure complete removal of the extraction solvent under reduced pressure using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary.
Product Degradation Acidic conditions during workup.Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) instead of a strong acid, especially if the starting material or product is acid-sensitive.[1] This provides a mildly acidic to neutral workup condition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quenching the reaction in the synthesis of this compound?

A1: The most common and recommended method for quenching a Grignard reaction to produce an alcohol is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.[1] This method is preferred over strong acids as it minimizes the potential for acid-catalyzed side reactions or degradation of the desired product.

Q2: How can I effectively remove unreacted aldehyde from my crude product?

A2: Unreacted aldehyde can often be removed by washing the organic extract with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite forms a solid adduct with the aldehyde, which can then be removed by filtration or separated in the aqueous phase. Subsequent washes with water and brine are necessary to remove any remaining bisulfite.

Q3: What are the ideal conditions for purifying this compound by column chromatography?

A3: Purification is typically achieved using column chromatography on silica gel.[1] A common mobile phase is a gradient of ethyl acetate in hexanes. The optimal ratio will depend on the specific impurities present, but a starting point could be a low percentage of ethyl acetate (e.g., 5-10%) gradually increasing to elute the more polar alcohol product. Monitoring the fractions by TLC is crucial for isolating the pure compound.[3]

Q4: My final product is a viscous liquid. How can I confirm its purity?

A4: The purity of a liquid product like this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2] These techniques will help identify the structure and detect the presence of any impurities.

Experimental Protocols

Standard Workup Procedure for Grignard Synthesis

This protocol outlines the key steps for the workup of a Grignard reaction to synthesize this compound.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[1] Continue adding the solution until the bubbling ceases and the magnesium salts are mostly dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1][2] Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with:

    • Deionized water (1 x 50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any remaining acid.

    • Brine (saturated NaCl solution) (1 x 50 mL) to remove excess water and help break any emulsions.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.[1][3]

Visualizations

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction (Product & Mg Salts) Quench 1. Quench (sat. aq. NH4Cl) Reaction->Quench Cool to 0 °C Extract 2. Extraction (e.g., Diethyl Ether) Quench->Extract Wash 3. Washing (H2O, NaHCO3, Brine) Extract->Wash Dry 4. Drying (e.g., MgSO4) Wash->Dry Concentrate 5. Concentration (Rotary Evaporator) Dry->Concentrate Chromatography 6. Column Chromatography Concentrate->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: Experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Problem Encountered During Workup LowYield Low Yield? Start->LowYield Emulsion Persistent Emulsion? Start->Emulsion ImpureProduct Impure Product? Start->ImpureProduct IncompleteReaction Check Reaction Completion (TLC) LowYield->IncompleteReaction Yes InefficientExtraction Optimize Extraction (pH, Solvent, Repetitions) LowYield->InefficientExtraction Yes GentleMixing Use Gentle Inversion Instead of Shaking Emulsion->GentleMixing Yes AddBrine Add Saturated Brine Emulsion->AddBrine Yes ColumnChromatography Purify via Column Chromatography ImpureProduct->ColumnChromatography Yes SolventRemoval Ensure Complete Solvent Removal ImpureProduct->SolventRemoval Yes

Caption: Troubleshooting decision tree for the workup of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-(2-Methoxyphenyl)propan-1-ol from the laboratory to a pilot plant. The primary synthetic route discussed is the catalytic hydrogenation of ethyl 2-methoxycinnamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up process.

Issue IDQuestionPossible Causes & Solutions
TG-001 Low or incomplete conversion during hydrogenation at either lab or pilot scale. Possible Causes: 1. Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may have lost activity due to improper storage, handling, or poisoning.[1] 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently, especially at a larger scale.3. Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. This is a common issue when scaling up.[2]4. Low Reaction Temperature: The temperature may not be optimal for the catalytic activity.Solutions: 1. Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and handled under an inert atmosphere to prevent deactivation.[1]2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe operating limits of the reactor.[3]3. Improve Agitation: Increase the stirring speed to improve mass transfer. For pilot-scale reactors, ensure the agitator design is appropriate for solid-liquid-gas mixtures.4. Optimize Temperature: Experiment with slightly increasing the reaction temperature in small increments.
TG-002 Reaction stalls after initial hydrogen uptake. Possible Causes: 1. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[4]2. Product Inhibition: The product, this compound, may be adsorbing to the catalyst surface and inhibiting further reaction.Solutions: 1. Purify Starting Materials: Ensure the ethyl 2-methoxycinnamate and solvent are of high purity. Consider passing the hydrogen gas through a purification trap.2. Increase Catalyst Loading: A higher catalyst loading may overcome partial deactivation.
TG-003 Formation of side products, such as compounds from over-reduction or debenzylation. Possible Causes: 1. High Reaction Temperature or Pressure: Aggressive reaction conditions can lead to the reduction of the aromatic ring or cleavage of the methoxy group.2. Prolonged Reaction Time: Leaving the reaction to run for an extended period after the substrate has been consumed can promote side reactions.Solutions: 1. Optimize Reaction Conditions: Carefully control the temperature and pressure. Start with milder conditions and gradually increase them as needed.2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed.
TG-004 Difficulty in filtering the catalyst, especially at the pilot scale. Possible Causes: 1. Fine Catalyst Particles: The Pd/C catalyst may contain very fine particles that can clog filter media.2. Catalyst Settling: In large reactors, the catalyst may settle at the bottom, making it difficult to transfer to the filter.Solutions: 1. Use a Filter Aid: Add a filter aid such as Celite to the reaction mixture before filtration to improve the filtration rate.2. Ensure Good Agitation During Transfer: Maintain good agitation while transferring the reaction mixture to the filter to keep the catalyst suspended.
TG-005 Pyrophoric catalyst hazard during handling and filtration. Possible Cause: 1. Exposure of Dry, Hydrogen-Laden Catalyst to Air: The used Pd/C catalyst is highly pyrophoric and can ignite when it comes into contact with air.[1][5]Solutions: 1. Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[1][5]2. Wet Filtration: Do not allow the catalyst to dry on the filter. After filtration, immediately wet the catalyst cake with water or a high-boiling point solvent to passivate it.[5]

Frequently Asked Questions (FAQs)

1. What is a typical synthetic route for this compound suitable for scaling up?

A robust and scalable synthesis involves a two-step process:

  • Step 1: Wittig-Horner-Emmons reaction of 2-methoxybenzaldehyde with triethyl phosphonoacetate to form ethyl 2-methoxycinnamate.

  • Step 2: Catalytic hydrogenation of the resulting ethyl 2-methoxycinnamate using a palladium on carbon (Pd/C) catalyst to yield this compound. This method avoids the use of hazardous reagents like lithium aluminum hydride and is generally more amenable to large-scale production.

2. What are the key differences in process parameters when scaling up the catalytic hydrogenation from lab to pilot plant?

The following table summarizes the typical changes in key parameters:

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)
Reactor Type Glass flask or small autoclaveGlass-lined or stainless steel reactor
Agitation Magnetic stirrer or overhead stirrerMechanical agitator (e.g., turbine, pitched blade)
Hydrogen Introduction Hydrogen balloon or cylinder with regulatorPressurized hydrogen from a cylinder bank
Pressure 1-5 bar5-15 bar
Temperature 25-50 °C40-70 °C
Catalyst Loading (w/w) 1-5%0.5-2%
Reaction Time 4-12 hours8-24 hours
Heat Transfer Surface area of the flaskInternal coils or external jacket
Yield 85-95%80-90%

3. How can I ensure the safety of the catalytic hydrogenation process at a pilot scale?

Safety is paramount when working with hydrogen under pressure. Key safety measures include:

  • Proper Reactor Design: Use a reactor rated for the intended pressure and temperature, equipped with a rupture disc and a pressure relief valve.[3]

  • Inerting the System: Before introducing hydrogen, thoroughly purge the reactor with an inert gas like nitrogen to remove all oxygen.[3][6]

  • Leak Testing: Always perform a leak test with nitrogen before introducing hydrogen.[3]

  • Ventilation: Conduct the reaction in a well-ventilated area or a fume hood designed for high-pressure work.[3][6]

  • Catalyst Handling: Handle the pyrophoric Pd/C catalyst under an inert atmosphere and never allow it to dry in the air after use.[1][5]

  • Emergency Procedures: Have a clear plan for emergency shutdown and pressure release.

4. What are the common impurities I should look for in the final product?

Potential impurities include:

  • Unreacted starting material (ethyl 2-methoxycinnamate).

  • Partially hydrogenated intermediates.

  • Over-reduction products where the aromatic ring is hydrogenated.

  • Products of hydrogenolysis, where the methoxy group is cleaved.

  • Byproducts from the Wittig-Horner-Emmons reaction.

5. How can I purify the final product at a pilot scale?

Purification at the pilot scale is typically achieved through:

  • Filtration: To remove the heterogeneous catalyst.

  • Solvent Evaporation: Using a rotary evaporator or a thin-film evaporator.

  • Distillation: Vacuum distillation is often used to purify the high-boiling point alcohol from non-volatile impurities.

  • Crystallization: If the product is a solid at room temperature or can form a suitable crystalline derivative.

Experimental Protocols

Laboratory Scale Synthesis of this compound

Step 1: Synthesis of Ethyl 2-methoxycinnamate

  • To a solution of sodium ethoxide (prepared from 1.1 eq of sodium in anhydrous ethanol) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add 2-methoxybenzaldehyde (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-methoxycinnamate.

Step 2: Catalytic Hydrogenation to this compound

  • In a glass pressure vessel, dissolve ethyl 2-methoxycinnamate (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (2% w/w) under a nitrogen atmosphere.

  • Seal the vessel, evacuate, and backfill with nitrogen three times.

  • Evacuate and backfill with hydrogen to a pressure of 3 bar.

  • Stir the reaction mixture at 40 °C for 8 hours, monitoring the hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Wittig-Horner-Emmons Reaction cluster_step2 Step 2: Catalytic Hydrogenation start1 2-Methoxybenzaldehyde + Triethyl Phosphonoacetate reaction1 Sodium Ethoxide in Ethanol start1->reaction1 workup1 Work-up and Purification reaction1->workup1 product1 Ethyl 2-methoxycinnamate workup1->product1 start2 Ethyl 2-methoxycinnamate product1->start2 reaction2 H2, Pd/C in Ethanol start2->reaction2 workup2 Filtration and Solvent Removal reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_hydrogenation start Low or Incomplete Conversion? check_h2 Check H2 Pressure and Supply start->check_h2 Yes check_catalyst Check Catalyst Activity start->check_catalyst Yes check_mixing Evaluate Agitation/Mixing start->check_mixing Yes check_temp Verify Reaction Temperature start->check_temp Yes solution_h2 Increase Pressure (within limits) check_h2->solution_h2 solution_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->solution_catalyst solution_mixing Increase Stirring Speed / Improve Agitator check_mixing->solution_mixing solution_temp Optimize Temperature check_temp->solution_temp

Caption: Troubleshooting decision tree for hydrogenation.

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Routes for a Key Building Block

This guide provides a comparative analysis of two primary synthetic methods for 3-(2-Methoxyphenyl)propan-1-ol, a valuable building block in the synthesis of various pharmaceutical and organic compounds. The methods discussed are the reduction of 3-(2-methoxyphenyl)propanoic acid using lithium aluminum hydride (LiAlH₄) and the hydroboration-oxidation of 2-allylanisole. This comparison focuses on providing detailed experimental protocols, quantitative data, and a clear visual representation of the chemical transformations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Reduction of 3-(2-Methoxyphenyl)propanoic acidMethod 2: Hydroboration-Oxidation of 2-Allylanisole
Starting Material 3-(2-Methoxyphenyl)propanoic acid2-Allylanisole
Key Reagents Lithium aluminum hydride (LiAlH₄), Diethyl ether/THF, H₂O, NaOHBorane-tetrahydrofuran complex (BH₃·THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
Reaction Type ReductionHydroboration followed by Oxidation
Typical Yield High (typically >90%)Good to High (typically 80-95%)
Purity Generally high after workup and purificationGenerally high after workup and purification
Reaction Time 2-4 hours1-3 hours
Key Advantages High yields, relatively straightforward procedure.Milder reaction conditions for the hydroboration step, anti-Markovnikov selectivity.
Key Disadvantages LiAlH₄ is a highly reactive and pyrophoric reagent requiring strict anhydrous conditions and careful handling.BH₃·THF is also moisture-sensitive and requires an inert atmosphere. The handling of concentrated hydrogen peroxide requires care.

Method 1: Reduction of 3-(2-Methoxyphenyl)propanoic acid with Lithium Aluminum Hydride

This method involves the direct reduction of the carboxylic acid functional group to a primary alcohol using the powerful reducing agent, lithium aluminum hydride.

Experimental Protocol

Materials:

  • 3-(2-Methoxyphenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • LiAlH₄ Suspension: In the flask, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF is prepared.

  • Addition of Carboxylic Acid: A solution of 3-(2-methoxyphenyl)propanoic acid (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quenching (Fieser workup): The reaction is carefully quenched by the slow, dropwise addition of water (n mL, where n is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (n mL), and finally water again (3n mL) at 0 °C.[1] This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[1]

  • Workup: The resulting suspension is stirred for 15-30 minutes until a white precipitate forms.[1] The solid is removed by filtration, and the filter cake is washed with diethyl ether or THF.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Reaction Pathway

G cluster_0 Method 1: Reduction Carboxylic_Acid 3-(2-Methoxyphenyl)propanoic acid Alcohol This compound Carboxylic_Acid->Alcohol 1) LiAlH4, Et2O/THF 2) H2O workup G cluster_1 Method 2: Hydroboration-Oxidation Alkene 2-Allylanisole Organoborane Tri(3-(2-methoxyphenyl)propyl)borane Alkene->Organoborane BH3.THF Alcohol This compound Organoborane->Alcohol H2O2, NaOH G cluster_0 General Synthesis Workflow Start Select Starting Material Reaction Perform Chemical Reaction Start->Reaction Workup Quench and Extract Product Reaction->Workup Purification Purify by Distillation or Chromatography Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

References

Comparative Guide to the Validation of Analytical Methods for 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3-(2-Methoxyphenyl)propan-1-ol. As no formally validated method for this specific analyte is publicly available, this document outlines the experimental protocols and validation parameters for two common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information is synthesized from established methods for structurally similar compounds and general validation guidelines from regulatory bodies.

Comparison of Potential Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Below is a comparison of two suitable techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interaction with a stationary phase, typically with UV or MS detection.
Applicability Suitable for volatile and semi-volatile analytes. Derivatization may be required for non-volatile compounds.Broad applicability to a wide range of compounds, including non-volatile and thermally labile analytes.
Potential Suitability for this compound Given its predicted boiling point, GC-MS is a viable option. It offers high selectivity and sensitivity.Reverse-phase HPLC is a strong candidate, particularly for analyzing the compound in complex matrices or alongside non-volatile impurities.
Example from Similar Compounds A validated GC-MS method exists for the determination of 3-methoxypropane-1,2-diol in wine.[1]An HPLC method has been described for the analysis of the isomeric compound 3-(4-Methoxyphenyl)propan-1-ol.[2]
Common Detector Mass Spectrometer (MS)UV-Visible Spectrophotometer, Mass Spectrometer (MS)
Advantages High resolution, excellent sensitivity, and structural elucidation capabilities from mass spectra.Versatile, robust, and applicable to a wide range of compounds without the need for derivatization.
Disadvantages Requires the analyte to be volatile and thermally stable. Potential for thermal degradation of the analyte.Can consume larger volumes of organic solvents. MS detection can be more complex to implement than UV.

Experimental Protocols for Method Validation

The following sections detail the proposed experimental protocols for validating GC-MS and HPLC methods for this compound. These protocols are based on methods for similar compounds and should be optimized for the specific instrumentation and sample matrix.

Proposed GC-MS Method

This protocol is adapted from a method for a related compound, 3-methoxypropane-1,2-diol.[1]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector and a split/splitless injector.

  • Analytical balance with 0.0001 g readability.

Chromatographic Conditions (Suggested Starting Point):

  • Column: DB-Wax (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1-2 µL (splitless)

  • Oven Temperature Program: 90°C hold for 2 min, ramp at 10°C/min to 165°C, hold for 6 min, ramp at 4°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification. Target ions for this compound would need to be determined from its mass spectrum.

Sample Preparation (Example for a liquid matrix like a formulation):

  • Accurately weigh a portion of the sample.

  • Dilute with a suitable solvent (e.g., methanol, ethyl acetate).

  • Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex and centrifuge if necessary to remove particulates.

  • Transfer the supernatant to a GC vial for analysis.

Proposed HPLC Method

This protocol is based on a method for the isomer 3-(4-Methoxyphenyl)propan-1-ol.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or MS).

Chromatographic Conditions (Suggested Starting Point):

  • Column: Newcrom R1 (or a similar C18 column), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the analyte) or MS detection.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve and dilute to a suitable concentration with the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated for a full method validation as per regulatory guidelines.

ParameterDescriptionTypical Acceptance Criteria
Specificity/ Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity should be demonstrated if using a photodiode array detector.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples at multiple concentration levels.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-assay, different days/analysts): RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., S/N ≥ 3).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., S/N ≥ 10) and confirmed by demonstrating acceptable precision and accuracy at this concentration.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate, column temperature) are slightly varied. RSD of results should remain within acceptable limits.

Visual Workflow and Pathway Diagrams

Analytical Method Validation Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Draft Protocol Dev->Proto Spec Specificity Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Report Validation Report Rob->Report Compile Data Imp Method Implementation Report->Imp Analyte Analyte Properties Compound: this compound Volatility: Moderate Thermal Stability: Likely Stable GCMS GC-MS Method Analyte->GCMS Volatile HPLC HPLC Method Analyte->HPLC Soluble Matrix Sample Matrix Simple (e.g., pure substance) Complex (e.g., biological fluid) Matrix->GCMS Clean matrix Matrix->HPLC Complex/Non-volatile impurities Reqs Requirements Sensitivity (LOD/LOQ) Throughput Impurity Profile Reqs->GCMS High Sensitivity Reqs->HPLC Broad applicability

References

Comparative Efficacy of 3-(2-Methoxyphenyl)propan-1-ol and Structurally Related Compounds: An Analysis of Available Antioxidant and Antimicrobial Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant gap in the experimental data regarding the biological efficacy of 3-(2-Methoxyphenyl)propan-1-ol. Despite its structural similarity to known bioactive molecules, no specific studies detailing its antioxidant or antimicrobial properties were identified. Therefore, a direct comparison of its efficacy is not possible at this time. However, an analysis of structurally related 2-methoxyphenol derivatives provides valuable insights into the potential activities of this compound class.

This guide presents a comparative summary of the available experimental data for three well-characterized compounds structurally related to this compound: eugenol, capsaicin, and vanillin. These compounds share the core 2-methoxyphenol moiety and have been evaluated for their antioxidant and antimicrobial properties in various in vitro assays. This information can serve as a benchmark for future studies on this compound and other similar molecules.

Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with the results often expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

CompoundDPPH Radical Scavenging Activity (IC50)Key Bioactive Features
This compound No data available 2-methoxyphenol with a propanol side chain
Eugenol~1.5 mM[1]4-allyl-2-methoxyphenol
Capsaicin~0.68 mM[1]Vanillylamide of 8-methyl-6-nonenoic acid
Vanillin~1.38 mM[1]4-hydroxy-3-methoxybenzaldehyde

Note: Lower IC50 values indicate greater antioxidant activity. The provided values are from a single comparative study for consistency.

Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

CompoundOrganismMIC (mM)
This compound -No data available
EugenolStaphylococcus aureus0.75[1]
Escherichia coli2.5[1]
CapsaicinStaphylococcus aureus0.68[1]
Escherichia coli1.25[1]
VanillinStaphylococcus aureus1.38[1]
Escherichia coli5.0[1]

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the DPPH antioxidant assay and the Minimum Inhibitory Concentration (MIC) assay.

DPPH Radical Scavenging Assay

This method assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined from a plot of concentration versus percentage inhibition.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and inoculum) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Signaling Pathways and Workflows

Visual representations of experimental workflows and potential signaling pathways can aid in understanding the experimental design and the compound's mechanism of action.

experimental_workflow cluster_antioxidant Antioxidant Activity Workflow cluster_antimicrobial Antimicrobial Activity Workflow a1 Prepare DPPH Solution a3 Mix Compound and DPPH a1->a3 a2 Prepare Serial Dilutions of Test Compound a2->a3 a4 Incubate in Dark a3->a4 a5 Measure Absorbance (517 nm) a4->a5 a6 Calculate IC50 a5->a6 b1 Prepare Serial Dilutions of Test Compound b3 Inoculate Microtiter Plate b1->b3 b2 Prepare Bacterial Inoculum b2->b3 b4 Incubate (37°C) b3->b4 b5 Visually Assess Growth b4->b5 b6 Determine MIC b5->b6

Caption: General experimental workflows for determining antioxidant and antimicrobial activities.

antioxidant_mechanism cluster_pathway Potential Antioxidant Mechanism PhenolicCompound Phenolic Compound (e.g., 2-Methoxyphenol Derivative) PhenoxyRadical Phenoxy Radical (P•) PhenolicCompound->PhenoxyRadical Donates H• FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Accepts H•

Caption: Postulated mechanism of free radical scavenging by phenolic compounds.

References

Navigating the Data Deficit: A Comparative Overview of 3-(2-Methoxyphenyl)propan-1-ol and its Potential Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often begins with a thorough evaluation of existing compounds. However, a comprehensive analysis of the experimental data for 3-(2-Methoxyphenyl)propan-1-ol reveals a significant gap in the scientific literature, precluding a direct, data-driven comparison with its structural isomers and other alternatives. While the broader class of phenylpropanoids, to which this compound belongs, is known for a variety of biological activities, specific quantitative data for this compound remains elusive.

This guide addresses the current informational void by providing a qualitative comparison based on the known biological activities of structurally related compounds. It also outlines the necessary experimental protocols that would be required to generate the quantitative data needed for a robust cross-validation.

The Landscape of Phenylpropanoids: Anticipated Biological Activities

Phenylpropanoids are a diverse class of plant secondary metabolites known to exhibit a wide range of pharmacological effects.[1][2] Based on the activities of related methoxylated phenylpropanoids, it is reasonable to hypothesize that this compound could possess antimicrobial, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity: Phenolic compounds, including various phenylpropanoid derivatives, are known for their ability to inhibit the growth of bacteria and fungi.[3][4] The mechanism often involves the disruption of microbial cell membranes. For instance, studies on other phenolic compounds have demonstrated that structural variations, such as the position of substituents on the phenyl ring, can influence their minimum inhibitory concentrations (MICs) against different microbial strains.

Antioxidant Activity: The phenolic hydroxyl group is a key determinant of antioxidant activity, acting as a scavenger of free radicals.[5][6] The position of the methoxy group on the phenyl ring can modulate this activity by influencing the stability of the resulting phenoxyl radical.

Anti-inflammatory Activity: Many phenylpropanoids have been shown to possess anti-inflammatory properties by modulating various signaling pathways.[1][7][8] For example, some derivatives have been found to inhibit the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation, with specific IC50 values.[1]

The Path Forward: Essential Experimental Protocols for Cross-Validation

To build a comprehensive and quantitative comparison, a series of standardized in vitro and in vivo experiments would be necessary. The following protocols are fundamental for evaluating the biological potential of this compound and its isomers.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against a panel of clinically relevant bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Determination of MBC: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Antioxidant Activity Assays

Objective: To quantify the radical scavenging and reducing potential of the compounds.

Methodology 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Incubation: Different concentrations of the test compounds are added to the DPPH solution and incubated in the dark.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is calculated.

Methodology 2: Ferric Reducing Antioxidant Power (FRAP) Assay

  • FRAP Reagent: A solution containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl3, and acetate buffer is prepared.

  • Reaction: The test compounds are mixed with the FRAP reagent.

  • Measurement: The formation of a colored ferrous-TPTZ complex is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance to a standard curve of a known antioxidant (e.g., Trolox).

In Vitro Anti-inflammatory Assays

Objective: To assess the ability of the compounds to inhibit the production of inflammatory mediators in cell-based models.

Methodology: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Calculation: The IC50 values for the inhibition of NO and cytokine production are determined.

Visualizing the Path to Data: Experimental Workflow

To systematically generate the necessary comparative data, a clear experimental workflow is essential. The following diagram illustrates the logical progression from compound acquisition to the evaluation of key biological activities.

G cluster_0 Compound Acquisition and Preparation cluster_1 Biological Screening cluster_2 Data Analysis and Comparison Compound This compound and Isomers/Analogs Stock Preparation of Stock Solutions Compound->Stock Antimicrobial Antimicrobial Assays (MIC, MBC) Stock->Antimicrobial Antioxidant Antioxidant Assays (DPPH, FRAP) Stock->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Stock->Anti_inflammatory Data_Analysis Calculation of IC50/MIC Values Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Comparison Comparative Analysis of Activity Data_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR

Caption: Experimental workflow for the cross-validation of this compound and its analogs.

Conclusion

While a definitive, data-rich comparison of this compound with its alternatives is not currently possible due to a lack of published experimental data, this guide provides a framework for understanding its potential biological activities based on the broader class of phenylpropanoids. The outlined experimental protocols offer a clear roadmap for researchers to generate the necessary quantitative data for a thorough and objective comparison. Future research in this area will be critical to unlocking the full therapeutic potential of this and related compounds.

References

A Comparative Spectroscopic Analysis of 3-(2-Methoxyphenyl)propan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-(2-Methoxyphenyl)propan-1-ol and its positional isomers, 3-(3-Methoxyphenyl)propan-1-ol and 3-(4-Methoxyphenyl)propan-1-ol. The differentiation of these isomers is crucial in various fields, including synthetic chemistry, pharmacology, and materials science, where precise structural elucidation is paramount. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Isomeric Structures

The three isomers differ in the position of the methoxy group on the phenyl ring, leading to distinct electronic environments and, consequently, unique spectroscopic fingerprints.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Isomer Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Comparison Comparative Analysis & Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Performance Benchmarks of Methoxyphenyl Propanol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 3-(2-Methoxyphenyl)propan-1-ol and related methoxyphenolic derivatives. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in compound selection and experimental design. This document summarizes quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

The following tables summarize the performance of selected methoxyphenyl derivatives in key biological assays, providing a benchmark for their potential therapeutic efficacy.

Table 1: Anti-inflammatory Activity of Methoxyphenolic Compounds

This table presents the half-maximal inhibitory concentration (IC50) values of various methoxyphenolic compounds against the production of multiple inflammatory mediators in human airway cells stimulated with TNF-α. Lower IC50 values indicate greater potency.

CompoundIC50 (µM)Target Inflammatory Mediators
Diapocynin20.3CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, Serpin E1
Resveratrol42.7CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, Serpin E1
2-Methoxyhydroquinone64.3CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, Serpin E1
Apocynin146.6CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, Serpin E1
4-Amino-2-methoxyphenol410CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, Serpin E1

Data sourced from a study on the anti-inflammatory effects of methoxyphenolic compounds on human airway cells.[1]

Table 2: In Vitro Cytotoxicity of Methoxyflavone Derivatives against Breast Cancer Cell Lines

This table showcases the cytotoxic effects of various methoxyflavone derivatives on different breast cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundCancer Cell LineIC50 (µM)
4',5'-dihydroxy-5,7,3'-TMFHCC19548.58
5,3'-dihydroxy-3,6,7,8,4'-PeMFMDA-MB-23121.27
Derivative with R3' = OHA different cell line41.37

Data compiled from studies on the anticancer potential of methoxyflavone analogs.[2]

Table 3: Antioxidant Activity of a 2-Methoxyphenol Derivative

This table indicates the antioxidant capacity of a Schiff base derivative of 2-methoxyphenol as determined by the DPPH radical scavenging assay. The result is presented as the half-maximal effective concentration (EC50).

CompoundAssayResult (EC50)
2-methoxy-4-((4-methoxyphenilimino) methyl) phenolDPPH radical scavenging10.46 ppm

Data from an antioxidant activity test of a synthesized Schiff base.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological evaluation of the types of derivatives discussed.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[4]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[4]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.[5]

  • Sample and Standard Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Vitamin C) in a suitable solvent.

  • Assay Procedure: Add a specific volume of the sample or standard solution to a cuvette or a well of a microplate. Add an equal volume of the DPPH working solution to initiate the reaction. A blank control containing only the solvent and the DPPH solution should be included.[5]

  • Incubation: The reaction mixture is incubated in the dark for a specified time.

  • Spectrophotometric Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.[5]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

MTT_Assay_Workflow MTT Assay Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_measurement Data Acquisition seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance IC50 Calculation IC50 Calculation read_absorbance->IC50 Calculation

A step-by-step workflow of the MTT assay for determining the cytotoxic effects of compounds.

NFkB_Signaling_Pathway Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates to NFkB_IkB->IkB Releases gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Initiates methoxyphenol Methoxyphenolic Compounds methoxyphenol->IKK Inhibits methoxyphenol->NFkB May inhibit translocation

Potential mechanism of action of methoxyphenolic compounds via the NF-κB signaling pathway.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3-(2-Methoxyphenyl)propan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds. Its synthesis, primarily through the hydrogenation of 2-methoxycinnamaldehyde, can be achieved using a variety of catalytic systems. This guide provides a comparative analysis of different catalysts, presenting available experimental data to inform catalyst selection for this specific transformation.

The selective hydrogenation of the carbon-carbon double bond and the carbonyl group in α,β-unsaturated aldehydes like 2-methoxycinnamaldehyde to produce the corresponding saturated alcohol is a key challenge in organic synthesis. The choice of catalyst plays a crucial role in determining the yield and selectivity of the desired product, this compound. While direct head-to-head comparative studies for the hydrogenation of 2-methoxycinnamaldehyde are limited in publicly available literature, data from studies on the closely related cinnamaldehyde, combined with specific examples for the target substrate, can provide valuable insights.

This guide focuses on the performance of Raney Nickel and supported noble metal catalysts, particularly Platinum (Pt) and Rhodium (Rh), in the hydrogenation of cinnamaldehyde and its derivatives.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the hydrogenation of cinnamaldehyde, which serves as a model substrate for 2-methoxycinnamaldehyde. It is important to note that the presence of the methoxy group in the ortho position of the phenyl ring in 2-methoxycinnamaldehyde can influence catalyst activity and selectivity due to steric and electronic effects.

CatalystSupportPrecursorConversion (%)Selectivity to Saturated Alcohol (%)Temperature (°C)Pressure (bar H₂)Solvent
Raney Ni -CinnamaldehydeHigh (not specified)High (not specified)82N/A (Transfer Hydrogenation)2-Propanol
Pt CarbonCinnamaldehyde86.393 (to Cinnamyl alcohol)8060Not Specified
RhCl(TPPTS)₃ -CinnamaldehydeHigh (not specified)99.9 (to Hydrocinnamaldehyde)Not SpecifiedNot SpecifiedWater/Toluene

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for hydrogenation reactions using the discussed catalyst types.

General Procedure for Hydrogenation using Raney® Nickel (Transfer Hydrogenation)

This procedure describes a transfer hydrogenation approach, which utilizes a hydrogen donor solvent instead of gaseous hydrogen.

  • Catalyst Activation: Commercially available Raney® Nickel is washed sequentially with deionized water and then with the reaction solvent (e.g., 2-propanol) to remove any residual alkali and water.

  • Reaction Setup: A round-bottom flask is charged with 2-methoxycinnamaldehyde and 2-propanol (as both solvent and hydrogen donor).

  • Catalyst Addition: The activated Raney® Nickel is added to the reaction mixture under an inert atmosphere (e.g., argon).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 82°C for 2-propanol) and stirred for a specified duration.

  • Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

General Procedure for Hydrogenation using a Supported Platinum Catalyst

This procedure outlines a typical heterogeneous hydrogenation using a solid-supported catalyst and gaseous hydrogen.

  • Catalyst Preparation: A commercially available Pt on carbon (Pt/C) catalyst is typically used.

  • Reaction Setup: A high-pressure autoclave or a continuous-flow reactor (like the H-Cube®) is charged with a solution of 2-methoxycinnamaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Loading: The Pt/C catalyst is added to the reactor.

  • Hydrogenation: The reactor is purged with hydrogen and then pressurized to the desired level (e.g., 60 bar). The reaction mixture is heated to the target temperature (e.g., 80°C) and stirred vigorously.

  • Work-up and Analysis: Upon completion, the reactor is cooled and depressurized. The catalyst is filtered off, and the solvent is removed in vacuo. The resulting residue is then purified to isolate this compound.

Visualizing the Synthesis Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagram, generated using the DOT language, illustrates the general steps involved in the catalytic synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Methoxycinnamaldehyde 2-Methoxycinnamaldehyde ReactionVessel Reaction Vessel (Autoclave or Flask) 2-Methoxycinnamaldehyde->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Hydrogen Source Hydrogen Source (H₂ gas or Donor Solvent) Hydrogen Source->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the catalytic synthesis of this compound.

Reaction Pathway

The hydrogenation of 2-methoxycinnamaldehyde can proceed through different pathways, leading to various products. The desired pathway involves the reduction of both the carbon-carbon double bond and the carbonyl group.

G 2-Methoxycinnamaldehyde 2-Methoxycinnamaldehyde Intermediate_Aldehyde 3-(2-Methoxyphenyl)propanal 2-Methoxycinnamaldehyde->Intermediate_Aldehyde +H₂ (C=C reduction) Intermediate_Alcohol 3-(2-Methoxyphenyl)propen-1-ol 2-Methoxycinnamaldehyde->Intermediate_Alcohol +H₂ (C=O reduction) Final_Product This compound Intermediate_Aldehyde->Final_Product +H₂ (C=O reduction) Intermediate_Alcohol->Final_Product +H₂ (C=C reduction)

Caption: Possible reaction pathways for the hydrogenation of 2-methoxycinnamaldehyde.

Confirming the Structure of 3-(2-Methoxyphenyl)propan-1-ol using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 2D NMR spectral data for 3-(2-Methoxyphenyl)propan-1-ol against a structural isomer, 3-(4-Methoxyphenyl)propan-1-ol, to facilitate unambiguous structure confirmation. The strategic application of 2D NMR techniques, specifically COSY and HSQC, is crucial in distinguishing between positional isomers, a common challenge in organic synthesis and drug development. This document outlines the expected correlations from predicted spectral data and provides a detailed experimental protocol for acquiring such data.

Structural Isomers and the Need for 2D NMR

In the synthesis of substituted aromatic compounds, the formation of positional isomers is a frequent occurrence. While 1D NMR provides essential information, overlapping signals in the aromatic region and the subtle differences in the aliphatic chain's chemical shifts can make definitive structure elucidation challenging. Two-dimensional NMR spectroscopy offers a solution by revealing through-bond correlations between nuclei, providing a clear and detailed map of the molecule's connectivity.

This guide focuses on differentiating the ortho-substituted this compound from its para-substituted counterpart, 3-(4-Methoxyphenyl)propan-1-ol. The key distinction lies in the substitution pattern on the benzene ring, which significantly influences the chemical environment of the aromatic and aliphatic protons and carbons.

Predicted 2D NMR Data Analysis

Due to the limited availability of experimental 2D NMR data in public databases for this compound, this guide utilizes predicted spectra generated from reputable online NMR prediction tools. These predictions provide a reliable framework for understanding the expected correlations and for interpreting experimentally acquired data.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for the protons and carbons of this compound and 3-(4-Methoxyphenyl)propan-1-ol are summarized in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-157.4
26.88 (d, J=8.1 Hz)110.3
37.19 (t, J=7.8 Hz)127.8
46.85 (t, J=7.4 Hz)120.7
57.14 (d, J=7.5 Hz)130.2
6-129.2
7 (CH₂)2.70 (t, J=7.7 Hz)29.5
8 (CH₂)1.85 (quint, J=7.6 Hz)32.4
9 (CH₂)3.65 (t, J=6.4 Hz)62.1
10 (OCH₃)3.84 (s)55.3
OH(broad s)-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-Methoxyphenyl)propan-1-ol

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-157.9
2, 67.11 (d, J=8.5 Hz)129.5
3, 56.84 (d, J=8.5 Hz)113.9
4-133.9
7 (CH₂)2.61 (t, J=7.6 Hz)31.4
8 (CH₂)1.83 (quint, J=7.6 Hz)34.0
9 (CH₂)3.64 (t, J=6.4 Hz)62.2
10 (OCH₃)3.79 (s)55.2
OH(broad s)-
Predicted COSY and HSQC Correlations

The key to distinguishing the isomers lies in the correlation patterns observed in COSY and HSQC spectra.

Table 3: Predicted Key ¹H-¹H COSY and ¹H-¹³C HSQC Correlations for this compound

¹H Signal (ppm)Correlating ¹H Signals (COSY)Correlating ¹³C Signal (HSQC)Assignment
7.19 (H3)6.88 (H2), 6.85 (H4)127.8 (C3)Aromatic
7.14 (H5)6.85 (H4)130.2 (C5)Aromatic
6.88 (H2)7.19 (H3)110.3 (C2)Aromatic
6.85 (H4)7.19 (H3), 7.14 (H5)120.7 (C4)Aromatic
3.84 (H10)-55.3 (C10)OCH₃
3.65 (H9)1.85 (H8)62.1 (C9)CH₂-OH
2.70 (H7)1.85 (H8)29.5 (C7)Ar-CH₂
1.85 (H8)2.70 (H7), 3.65 (H9)32.4 (C8)-CH₂-

Table 4: Predicted Key ¹H-¹H COSY and ¹H-¹³C HSQC Correlations for 3-(4-Methoxyphenyl)propan-1-ol

¹H Signal (ppm)Correlating ¹H Signals (COSY)Correlating ¹³C Signal (HSQC)Assignment
7.11 (H2, H6)6.84 (H3, H5)129.5 (C2, C6)Aromatic
6.84 (H3, H5)7.11 (H2, H6)113.9 (C3, C5)Aromatic
3.79 (H10)-55.2 (C10)OCH₃
3.64 (H9)1.83 (H8)62.2 (C9)CH₂-OH
2.61 (H7)1.83 (H8)31.4 (C7)Ar-CH₂
1.83 (H8)2.61 (H7), 3.64 (H9)34.0 (C8)-CH₂-

The distinct splitting patterns in the aromatic region of the ¹H NMR and the resulting COSY correlations are the most telling features. For the ortho isomer, a more complex multiplet pattern is expected due to the four non-equivalent aromatic protons. In contrast, the para isomer will exhibit two distinct doublets due to the symmetry of the molecule.

Experimental Protocols

A detailed methodology for acquiring high-quality 2D NMR data is provided below.

Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse calibration.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a standard 1D proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • Acquire 256-512 increments in the indirect dimension (t₁) with 2-8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the spectral width in the direct dimension (F2, ¹H) to match the proton spectrum.

    • Set the spectral width in the indirect dimension (F1, ¹³C) to encompass all expected carbon signals (e.g., 0-160 ppm).

    • Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire 256-512 increments in the indirect dimension with 4-16 scans per increment.

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions.

  • Perform Fourier transformation and phase correction.

  • Calibrate the spectra using the residual solvent signal as a reference.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of 3-(Methoxyphenyl)propan-1-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification OneD_NMR 1D NMR (¹H, ¹³C) Purification->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) OneD_NMR->TwoD_NMR Guide for setting spectral parameters Analyze_2D Analyze 2D Spectra (Correlation Cross-peaks) TwoD_NMR->Analyze_2D Analyze_1D Analyze 1D Spectra (Chemical Shifts, Multiplicity) Analyze_1D->Analyze_2D Compare_Data Compare Experimental Data with Predicted Spectra Analyze_2D->Compare_Data Structure_Confirmed Structure Confirmed: This compound Compare_Data->Structure_Confirmed Correlations Match 'ortho' Isomer Structure_Rejected Alternative Structure: 3-(4-Methoxyphenyl)propan-1-ol Compare_Data->Structure_Rejected Correlations Match 'para' Isomer

Caption: Workflow for the confirmation of this compound structure.

By following this guide, researchers can confidently distinguish between the positional isomers of 3-(methoxyphenyl)propan-1-ol, ensuring the correct structural assignment for their synthesized compounds. The combination of predicted data and a robust experimental protocol provides a powerful tool for structure elucidation in a research and development setting.

Navigating the Analytical Landscape: A Comparative Guide to 3-(2-Methoxyphenyl)propan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of chemical compounds are paramount. This guide provides a comparative overview of analytical methodologies for 3-(2-Methoxyphenyl)propan-1-ol, a key organic intermediate. While direct inter-laboratory comparison data for this specific analyte is not publicly available, this document outlines common analytical techniques, their respective protocols, and a comparison of their performance based on established principles and data from structurally related molecules.

Quantitative Performance of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful and commonly employed techniques for the analysis of aromatic organic compounds.

The following table summarizes the typical performance characteristics of these methods for the analysis of similar compounds, providing a benchmark for what can be expected for this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer provides mass-to-charge ratio information for identification.Molecular weight, fragmentation pattern, retention time, quantitative analysis of volatile impurities.High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds; potential for thermal degradation of labile molecules.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is based on the absorption of ultraviolet light by the analyte.Retention time, quantitative analysis of non-volatile and thermally labile compounds, purity determination.Wide applicability, suitable for non-volatile and thermally sensitive compounds, robust and reproducible.Lower sensitivity compared to MS detection for some applications; co-eluting impurities can interfere with quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of this compound and its volatile impurities.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of the analyte.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Source Temperature: 230°C.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte using an external or internal standard calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is ideal for determining the purity of this compound and quantifying non-volatile impurities.

1. Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 40% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 275 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Determine the purity by calculating the area percentage of the main peak.

  • Quantify impurities using a reference standard or by assuming equal response factors.

Experimental Workflow Visualization

To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Processing & Reporting Sample Bulk Sample of This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Derivatization Derivatization (optional for GC-MS) Dissolution->Derivatization GCMS GC-MS Analysis Dissolution->GCMS Direct Injection HPLC HPLC-UV Analysis Dissolution->HPLC To HPLC Filtration Filtration (for HPLC) Filtration->HPLC Derivatization->GCMS To GC-MS DataAcquisition Data Acquisition GCMS->DataAcquisition HPLC->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification & Purity Calculation PeakIntegration->Quantification Report Final Report Quantification->Report

Navigating the Synthesis of 3-(2-Methoxyphenyl)propan-1-ol: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. This guide provides a comprehensive evaluation of four distinct synthetic routes to 3-(2-Methoxyphenyl)propan-1-ol, a valuable building block in the synthesis of various pharmaceutical agents. By analyzing the cost of starting materials, reagents, and reported yields, this document aims to inform the selection of the most cost-effective pathway for laboratory and industrial applications.

This comparative analysis examines four common synthetic strategies: the Grignard reaction, the Wittig reaction followed by hydrogenation, hydroboration-oxidation of an alkene, and the reduction of a carboxylic acid. Each route is assessed based on the cost of commercially available starting materials and reagents, alongside typical reported yields for analogous transformations.

At a Glance: Cost Comparison of Synthetic Routes

The following table summarizes the estimated costs for the synthesis of 10 grams of this compound via the four evaluated pathways. Prices for reagents and solvents are based on currently available data from various chemical suppliers and are subject to variation. The costs are calculated based on the required stoichiometry for the reaction, assuming typical laboratory-scale pricing.

Synthetic RouteKey Starting Materials & ReagentsEstimated Reagent Cost (per 10g of product)Assumed YieldEstimated Total Cost (per 10g of product)
1. Grignard Reaction 2-Methoxybenzyl bromide, Ethylene oxide, Magnesium~$50 - $7070%~$71 - $100
2. Wittig Olefination & Hydrogenation 2-Methoxybenzaldehyde, Ethyltriphenylphosphonium bromide, NaH, Pd/C, H₂~$80 - $11080% (overall)~$100 - $138
3. Hydroboration-Oxidation 2-Allylanisole, Borane-THF complex, H₂O₂, NaOH~$60 - $8585%~$71 - $100
4. Reduction of Carboxylic Acid 3-(2-Methoxyphenyl)propanoic acid, Lithium aluminum hydride~$90 - $12090%~$99 - $132

Note: Costs are estimates and can vary based on supplier, purity, and scale. Solvent costs are not included in the "Estimated Reagent Cost" but are factored into the "Estimated Total Cost".

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.

cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Wittig Olefination & Hydrogenation cluster_2 Route 3: Hydroboration-Oxidation cluster_3 Route 4: Reduction of Carboxylic Acid A1 2-Methoxybenzyl bromide C1 2-Methoxybenzyl magnesium bromide A1->C1 Formation of Grignard Reagent B1 Mg, Et₂O E1 This compound C1->E1 Nucleophilic opening D1 Ethylene oxide D1->E1 A2 2-Methoxybenzaldehyde C2 (E/Z)-1-(2-Methoxyphenyl)prop-1-ene A2->C2 Wittig Reaction B2 Ethyltriphenyl- phosphonium bromide, Base B2->C2 E2 This compound C2->E2 Hydrogenation D2 H₂, Pd/C D2->E2 A3 2-Allylanisole C3 This compound A3->C3 B3 1. BH₃·THF 2. H₂O₂, NaOH B3->C3 A4 3-(2-Methoxyphenyl)propanoic acid C4 This compound A4->C4 B4 LiAlH₄, THF B4->C4

Figure 1. Comparative overview of four synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Grignard Reaction

This route involves the formation of a Grignard reagent from 2-methoxybenzyl bromide, which then reacts with ethylene oxide to yield the desired alcohol.

  • Experimental Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are activated with a small crystal of iodine.

    • A solution of 2-methoxybenzyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the activated magnesium to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

    • After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C.

    • A solution of ethylene oxide (1.1 equivalents) in anhydrous diethyl ether is slowly added to the Grignard reagent.

    • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route 2: Wittig Olefination and Hydrogenation

This two-step sequence begins with a Wittig reaction between 2-methoxybenzaldehyde and a phosphorus ylide to form an alkene, which is subsequently reduced to the target alcohol.

  • Experimental Protocol:

    • Wittig Reaction: To a suspension of ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a strong base such as sodium hydride (1.1 equivalents) is added portion-wise. The mixture is stirred for 30 minutes to form the ylide. A solution of 2-methoxybenzaldehyde (1.0 equivalent) in THF is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude alkene, (E/Z)-1-(2-methoxyphenyl)prop-1-ene, is purified by column chromatography.

    • Hydrogenation: The purified alkene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield this compound.

Route 3: Hydroboration-Oxidation

This one-pot, two-step procedure involves the anti-Markovnikov addition of a borane to 2-allylanisole, followed by oxidation to the primary alcohol.

  • Experimental Protocol:

    • To a solution of 2-allylanisole (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 equivalents) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

    • The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide (3 M, 3.0 equivalents) is slowly added, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 equivalents).

    • The mixture is stirred at room temperature for 4 hours.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to give this compound.

Route 4: Reduction of a Carboxylic Acid

This method involves the direct reduction of the commercially available 3-(2-methoxyphenyl)propanoic acid to the corresponding alcohol using a powerful reducing agent.

  • Experimental Protocol:

    • To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 3-(2-methoxyphenyl)propanoic acid (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 4 hours.

    • The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. Purification by column chromatography may be necessary.

Conclusion and Recommendations

Based on this analysis, the Hydroboration-Oxidation and Grignard Reaction routes appear to be the most cost-effective for the synthesis of this compound on a laboratory scale. The hydroboration-oxidation route benefits from a high assumed yield and relatively inexpensive reagents. The Grignard reaction is also a strong contender, though the cost of the benzyl bromide precursor can be a significant factor.

The Wittig reaction followed by hydrogenation and the reduction of the carboxylic acid are estimated to be more expensive. The Wittig route involves two distinct steps and utilizes a costly phosphonium salt and a palladium catalyst. The reduction route, while straightforward, is hampered by the high cost of lithium aluminum hydride.

Ultimately, the choice of synthetic route will depend on a variety of factors beyond just cost, including the availability of starting materials, the scale of the synthesis, equipment availability, and the desired purity of the final product. For large-scale industrial production, a more in-depth process optimization and cost analysis would be necessary. This guide serves as a valuable starting point for researchers and chemists in making an informed decision for their specific synthetic needs.

Safety Operating Guide

Navigating the Disposal of 3-(2-Methoxyphenyl)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and the chemical supplier for definitive disposal guidance before proceeding.

Summary of Known Hazard Information

Based on available chemical data, 3-(2-Methoxyphenyl)propan-1-ol is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate careful handling and a structured approach to waste management to mitigate risks to personnel and the environment.

Quantitative Data

Due to the limited availability of a specific SDS, a complete set of quantitative data for this compound is not available. The following table includes known information and data from a structurally similar isomer, 3-(4-Methoxyphenyl)-1-propanol, for reference.

PropertyValueSource / Notes
CAS Number 10493-37-5[2]
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Boiling Point 164-168 °C / 18 mmHgData for 3-(4-Methoxyphenyl)-1-propanol
Melting Point 26 °CData for 3-(4-Methoxyphenyl)-1-propanol
Refractive Index n20/D 1.532Data for 3-(4-Methoxyphenyl)-1-propanol

Step-by-Step Disposal Protocol

This protocol is a general guideline based on the disposal procedures for similar aromatic alcohols.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • If handling large quantities or if there is a risk of generating aerosols, use a respirator with an appropriate organic vapor cartridge.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled hazardous waste container.

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Do not mix with incompatible wastes. As a general rule, non-halogenated solvent waste can be collected together, provided the proportion of halogenated compounds is less than 2%.[3]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "10493-37-5," and the associated hazards (Harmful, Irritant).

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames.[4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for pickup and disposal by a licensed chemical waste disposal company.

  • The primary recommended method of disposal for similar chemical compounds is controlled incineration with flue gas scrubbing.[5]

  • Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[5]

In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4]

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have this compound waste Assess Assess Waste Type (Pure, Contaminated, Empty Container) Start->Assess Pure Pure or Contaminated Liquid Waste Assess->Pure Liquid EmptyContainer Empty Container Assess->EmptyContainer Container Collect Collect in a labeled, compatible hazardous waste container. Pure->Collect Rinse Triple rinse with a suitable solvent (e.g., ethanol, acetone). EmptyContainer->Rinse Store Store in a designated, ventilated, and secure area. Collect->Store ArrangeDisposal Arrange for disposal by a licensed waste contractor. Store->ArrangeDisposal End End of Disposal Process ArrangeDisposal->End CollectRinsate Collect rinsate as hazardous waste. Rinse->CollectRinsate DisposeContainer Dispose of decontaminated container per institutional guidelines. Rinse->DisposeContainer CollectRinsate->Collect DisposeContainer->End

Caption: Disposal decision-making workflow.

By adhering to these guidelines and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-(2-Methoxyphenyl)propan-1-ol, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety data for similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that may cause skin, eye, and respiratory irritation.[1][2][3] Inhalation of vapors can lead to central nervous system depression.[1][3] Therefore, strict adherence to PPE guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][4][5]To protect against splashes and vapors that can cause serious eye irritation.[2]
Skin Protection Solvent-resistant gloves (nitrile or neoprene for splash protection).[1][4] A flame-retardant lab coat should be worn.[5]To prevent skin contact, which may cause irritation.[2][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4][5]To avoid inhalation of vapors, which can irritate the respiratory system and cause drowsiness or dizziness.[1][7]
Footwear Closed-toe, closed-heel shoes covering the entire foot.[4]To protect against spills.

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is critical to mitigate the risks associated with this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] All personnel must be trained on the specific hazards and handling procedures for this chemical.

  • Ventilation: Always handle this chemical in a well-ventilated area or a chemical fume hood to keep air concentrations below exposure standards.[1][6]

  • Grounding: Use explosion-proof electrical equipment and ensure all containers and receiving equipment are grounded and bonded to prevent static discharge, which could be an ignition source.[1][2][8]

  • Opening and Transferring: Handle and open containers with care.[1] Use non-sparking tools during transfer.[2][8] Avoid breathing vapors and direct contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in areas where the chemical is used.[1]

Storage Plan
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][5][8]

  • Keep containers tightly closed when not in use.[1][2][5]

  • Store away from incompatible materials such as strong oxidizing agents.[2][8]

Disposal Plan

Contaminated materials and unused product should be treated as hazardous waste.

  • Waste Collection: Collect waste in a properly labeled, sealed container.[1]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[6] Do not empty into drains.[1]

  • Regulatory Compliance: Ensure that disposal conforms to all federal, state, and local regulations.[1][3]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2][6][8] If skin irritation occurs, get medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Spill and Leak Response
  • Isolate and Ventilate: Shut off all ignition sources immediately.[1] Isolate the hazard area and deny entry to unnecessary personnel.[1] Ventilate the area thoroughly.[1]

  • Containment: Use appropriate containment to avoid environmental contamination.[1] Prevent the spill from entering drains.[5]

  • Clean-up: Absorb the spill with an inert, non-combustible material such as dry earth or sand.[1] Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[3]

  • Decontamination: Wash the spill area with excess water.[1]

Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal & Decontamination prep_ppe Don Appropriate PPE prep_setup Verify Emergency Equipment (Eyewash, Shower) prep_ppe->prep_setup prep_vent Ensure Proper Ventilation (Fume Hood) prep_setup->prep_vent handle_ground Ground Equipment prep_vent->handle_ground handle_transfer Use Non-Sparking Tools for Transfer handle_ground->handle_transfer handle_use Perform Work in Hood handle_transfer->handle_use storage_close Keep Container Tightly Closed handle_use->storage_close dispose_waste Collect Waste in Labeled Container handle_use->dispose_waste decontaminate Clean Work Area & Tools handle_use->decontaminate storage_conditions Store in Cool, Dry, Well-Ventilated Area storage_close->storage_conditions storage_ignition Away from Ignition Sources storage_conditions->storage_ignition storage_ignition->dispose_waste dispose_professional Dispose via Licensed Service dispose_waste->dispose_professional remove_ppe Remove & Dispose of Contaminated PPE decontaminate->remove_ppe

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.